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  • Product: 2-Ethyl-6-methylisonicotinic acid
  • CAS: 849226-46-6

Core Science & Biosynthesis

Foundational

"synthesis of 2-Ethyl-6-methylisonicotinic acid"

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methylisonicotinic Acid Abstract 2-Ethyl-6-methylisonicotinic acid is a polysubstituted pyridine carboxylic acid, a class of heterocyclic compounds that serve as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methylisonicotinic Acid

Abstract

2-Ethyl-6-methylisonicotinic acid is a polysubstituted pyridine carboxylic acid, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. While a dedicated, high-throughput synthesis for this specific molecule is not widely documented in peer-reviewed literature, its structure lends itself to a logical and robust synthetic strategy derived from well-established, industrially relevant chemical transformations. This guide, designed for researchers and drug development professionals, outlines a scientifically sound, multi-step pathway for the synthesis of 2-Ethyl-6-methylisonicotinic acid. The proposed route commences with the construction of a key pyridine intermediate, 2-Ethyl-4,6-dimethylpyridine, followed by its conversion to a vinyl-substituted pyridine, and culminates in a selective oxidation to yield the target acid. Each step is explained with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols.

Part 1: Strategic Approach & Retrosynthetic Analysis

The design of a synthetic route for a novel or sparsely documented compound requires a strategy rooted in reliability and predictability. Our retrosynthetic analysis of 2-Ethyl-6-methylisonicotinic acid identifies a pathway that leverages common, scalable, and high-yielding reaction classes.

The primary challenge lies in the selective formation of the carboxylic acid at the C4 position of the pyridine ring while preserving the ethyl and methyl substituents at C2 and C6, respectively. Direct oxidation of a 4-methyl group on a polysubstituted pyridine can be challenging due to competing oxidation at other alkyl sites. A more robust strategy involves installing a more reactive functional group at the C4 position that is uniquely susceptible to oxidation. The vinyl group is an ideal candidate for this role. Oxidative cleavage of a vinyl group to a carboxylic acid can be achieved under conditions that typically leave saturated alkyl groups untouched.

This leads to the following retrosynthetic disconnection:

  • Target Molecule: 2-Ethyl-6-methylisonicotinic acid

  • Key Transformation (Oxidation): The C4-carboxylic acid can be formed via the oxidative cleavage of a C4-vinyl group. This identifies 2-Ethyl-6-methyl-4-vinylpyridine as the immediate precursor (Precursor I). This approach is analogous to established methods for producing isonicotinic acid.[1]

  • Precursor I Synthesis: The vinyl group can be installed via a condensation reaction. A common method is the reaction of a methyl-substituted pyridine with formaldehyde, followed by dehydration of the resulting alcohol. This points to 2-Ethyl-4,6-dimethylpyridine as the next key intermediate (Precursor II).

  • Precursor II Synthesis: The 2,4,6-trisubstituted pyridine core can be constructed from simple acyclic starting materials via a condensation reaction, such as a modified Chichibabin or Hantzsch pyridine synthesis.

This multi-step approach provides distinct, controllable stages, each with a high probability of success based on established chemical precedent.

G target 2-Ethyl-6-methylisonicotinic Acid precursor1 2-Ethyl-6-methyl-4-vinylpyridine (Precursor I) target->precursor1 [O] Selective Oxidation precursor2 2-Ethyl-4,6-dimethylpyridine (Precursor II) precursor1->precursor2 Vinyl Group Formation acyclic Acyclic Starting Materials (e.g., Aldehydes, Ketones, Ammonia) precursor2->acyclic Pyridine Ring Synthesis (Condensation)

Caption: Retrosynthetic analysis for 2-Ethyl-6-methylisonicotinic acid.

Part 2: Synthesis of Key Intermediates

Step 1: Synthesis of 2-Ethyl-4,6-dimethylpyridine (Precursor II)

The construction of the polysubstituted pyridine core is the foundational step. Industrial syntheses of related alkylpyridines, such as 2-methyl-5-ethylpyridine, often rely on the gas-phase reaction of simple aldehydes and ketones with ammonia over a catalyst.[2] We will adapt this principle to a liquid-phase laboratory synthesis. This reaction proceeds through a series of aldol-type condensations, Michael additions, and cyclization/dehydration/aromatization steps to form the pyridine ring.

Experimental Protocol: Modified Chichibabin Pyridine Synthesis

  • Reaction Setup: To a high-pressure autoclave, add propionaldehyde (1.0 eq), acetone (2.0 eq), and a 30% aqueous ammonia solution (excess). A Lewis acid catalyst, such as aluminum oxide or silica-alumina, can be added to facilitate the reaction, though it can proceed thermally.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 200-250 °C. The pressure will rise due to the vapor pressure of the reactants and the formation of water. Maintain these conditions for 4-6 hours with stirring.

  • Workup and Isolation: Cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel. The organic layer, containing the crude product, will separate from the aqueous layer.

  • Purification: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product will be a mixture of pyridine derivatives. Purify 2-Ethyl-4,6-dimethylpyridine via fractional distillation under vacuum.

G start Propionaldehyde + Acetone + Ammonia autoclave Heat in Autoclave (200-250 °C) start->autoclave workup Aqueous Workup & Extraction autoclave->workup distillation Fractional Distillation workup->distillation product 2-Ethyl-4,6-dimethylpyridine (Precursor II) distillation->product

Caption: Workflow for the synthesis of Precursor II.

Step 2: Synthesis of 2-Ethyl-6-methyl-4-vinylpyridine (Precursor I)

With the key intermediate in hand, the next step is to install the vinyl group at the C4 position. This is achieved by reacting the C4-methyl group with formaldehyde to form a hydroxyethyl intermediate, which is then dehydrated. The C4-methyl group is generally the most reactive of the alkyl substituents towards this type of condensation due to electronic effects.

Experimental Protocol: Vinyl Group Installation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Ethyl-4,6-dimethylpyridine (1.0 eq) in acetic anhydride.

  • Condensation: Add paraformaldehyde (1.2 eq) to the solution. Heat the mixture to reflux (approx. 140 °C) for 8-12 hours. This step forms the acetate ester of the 1-(2-Ethyl-6-methylpyridin-4-yl)ethan-1-ol intermediate.

  • Hydrolysis & Dehydration: Cool the reaction mixture. Carefully add water to hydrolyze the excess acetic anhydride and the acetate ester. Basify the solution with aqueous sodium hydroxide to a pH > 10. The intermediate alcohol will spontaneously dehydrate under these basic, heated conditions to form the vinyl group.

  • Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2-Ethyl-6-methyl-4-vinylpyridine can be purified by vacuum distillation.

Part 3: Final Synthesis via Selective Oxidation

This final step is the critical transformation to the target molecule. We will employ a nitric acid-based oxidation, a method proven effective for converting 4-vinylpyridines into isonicotinic acid.[1] The vinyl group is readily cleaved by the strong oxidizing agent, while the saturated ethyl and methyl groups on the pyridine ring remain intact under controlled conditions.

Experimental Protocol: Oxidation of 2-Ethyl-6-methyl-4-vinylpyridine

  • Reaction Setup: In a flask equipped with a dropping funnel, mechanical stirrer, and thermometer, place 70% nitric acid. Cool the acid to 10-15 °C in an ice bath.

  • Addition of Precursor: Slowly add 2-Ethyl-6-methyl-4-vinylpyridine (Precursor I) dropwise to the stirred nitric acid, ensuring the temperature does not exceed 20 °C. A significant evolution of nitric oxide fumes will be observed.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature until the evolution of fumes subsides. Then, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Product: Cool the reaction mixture in an ice bath. Dilute the mixture with an equal volume of cold water. Carefully adjust the pH of the solution to the isoelectric point of the product (typically pH 3-4) using a 50% aqueous sodium hydroxide solution.

  • Purification: The 2-Ethyl-6-methylisonicotinic acid will precipitate out of the solution as a solid. Filter the precipitate, wash it with cold water to remove residual salts, and then with a small amount of cold methanol or acetone to remove tarry by-products.[1] Dry the product under vacuum to yield the final compound.

G precursor1 Precursor I (2-Ethyl-6-methyl-4-vinylpyridine) oxidation Add to cold 70% HNO₃ precursor1->oxidation heating Heat to 50-60 °C oxidation->heating precipitation Cool, Dilute, & Adjust pH to 3-4 heating->precipitation product 2-Ethyl-6-methylisonicotinic Acid precipitation->product

Caption: Final oxidation workflow to the target molecule.

Part 4: Data and Process Summary

The efficiency of this multi-step synthesis depends on careful control of reaction conditions and effective purification at each stage. The following table summarizes the key parameters for this proposed route.

Parameter Step 1: Pyridine Synthesis Step 2: Vinyl Formation Step 3: Oxidation
Starting Material Propionaldehyde, Acetone, NH₃2-Ethyl-4,6-dimethylpyridine2-Ethyl-6-methyl-4-vinylpyridine
Key Reagents Lewis Acid Catalyst (optional)Paraformaldehyde, Acetic Anhydride70% Nitric Acid, 50% Sodium Hydroxide
Reaction Conditions 200-250 °C, High PressureReflux (approx. 140 °C)10-20 °C (addition), then 50-60 °C
Key Transformation Ring formation & AromatizationCondensation & DehydrationOxidative Cleavage
Workup/Purification Extraction, Fractional DistillationExtraction, Vacuum DistillationpH Adjustment, Precipitation, Washing
Final Product 2-Ethyl-4,6-dimethylpyridine2-Ethyl-6-methyl-4-vinylpyridine2-Ethyl-6-methylisonicotinic Acid

Part 5: Conclusion

This technical guide presents a comprehensive and logical synthetic pathway for 2-Ethyl-6-methylisonicotinic acid. By leveraging a series of well-understood and analogous chemical reactions—pyridine ring formation, vinyl group installation, and selective oxidation—this route provides a robust framework for researchers in drug discovery and chemical development. The causality-driven approach, from the initial retrosynthetic analysis to the detailed experimental protocols, ensures that each step is scientifically justified and provides a high probability of success. The successful execution of this synthesis would provide access to a novel heterocyclic building block with significant potential for further chemical exploration and application.

References

  • Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. U.S.
  • Bieber, P. (1986). U.S. Patent No. 4,579,953. U.S.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 835. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Ethyl-6-methylisonicotinic Acid in Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a fundamental physicochemical property that governs its behavior in various stages of research, development, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a fundamental physicochemical property that governs its behavior in various stages of research, development, and manufacturing. For 2-Ethyl-6-methylisonicotinic acid, a substituted pyridine carboxylic acid, understanding its solubility profile in organic solvents is paramount for tasks such as reaction optimization, purification, crystallization, and formulation. This technical guide provides a comprehensive framework for researchers and drug development professionals to both predict and experimentally determine the solubility of this compound. While specific quantitative solubility data for 2-Ethyl-6-methylisonicotinic acid is not extensively available in public literature, this document outlines the theoretical principles and provides a robust, field-proven experimental protocol—the shake-flask method—for its accurate determination. By synthesizing theoretical knowledge with practical, step-by-step guidance, this paper serves as an essential resource for any scientist working with this molecule.

Introduction to Solubility Science

The Foundational Importance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure, is a critical parameter in chemical and pharmaceutical sciences.[1] It directly influences bioavailability, process efficiency, and the feasibility of analytical methods. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays and challenges in formulation, ultimately hindering a candidate's progress.[2][3] Therefore, a thorough characterization of a compound's solubility is not merely a data-gathering exercise but a cornerstone of rational process design and development.

Structural Overview: 2-Ethyl-6-methylisonicotinic Acid

2-Ethyl-6-methylisonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position, a methyl group at the 6-position, and an ethyl group at the 2-position.

Molecular Structure:

IUPAC Name: 2-ethyl-6-methylpyridine-4-carboxylic acid

The presence of the polar carboxylic acid group, the basic nitrogen atom in the pyridine ring, and the nonpolar alkyl (ethyl and methyl) groups creates a molecule with amphiphilic characteristics, suggesting a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile and Physicochemical Considerations

A preliminary assessment of a molecule's solubility can be derived from its structural features and the overarching principle of "like dissolves like."[4][5] This rule posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Analysis of Functional Groups and Polarity
  • Pyridine Ring and Carboxylic Acid: This part of the molecule is highly polar and capable of acting as both a hydrogen bond donor (from the carboxylic acid's -OH group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms). This suggests a strong affinity for polar solvents.

  • Alkyl Groups (Ethyl and Methyl): These substituents are nonpolar and contribute to the molecule's lipophilicity.

Based on this structure, we can predict the following general solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen, making them excellent candidates for dissolving this compound.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile, which possess strong dipoles, are also expected to be effective.

  • Low Solubility in Nonpolar Solvents: Solvents like hexane, heptane, and toluene lack the ability to form strong interactions with the polar functional groups and are predicted to be poor solvents for this compound.

Predicted Physicochemical Properties

While experimental data for 2-Ethyl-6-methylisonicotinic acid is sparse, we can infer properties from related structures like 6-Methylnicotinic acid and 2-amino-6-methylnicotinic acid.[6][7]

PropertyPredicted Value/RangeRationale and Impact on Solubility
pKa (acidic) ~3.5 - 4.5The carboxylic acid group is acidic. In solvents with a pH below this pKa, the molecule will be in its neutral, less soluble form. In basic organic solvents or aqueous basic solutions, it will deprotonate to form a highly polar, more soluble carboxylate salt.
pKa (basic) ~5.0 - 6.0The pyridine nitrogen is weakly basic. In acidic organic solvents or aqueous acidic solutions, it can be protonated, forming a more soluble pyridinium salt.
logP (Octanol-Water) ~1.0 - 2.0The presence of two alkyl groups increases lipophilicity compared to isonicotinic acid itself. This value suggests a balance between aqueous and lipid solubility.
Melting Point >200 °C (likely)Similar to related methylnicotinic acids which have high melting points (>210 °C).[8] A high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Experimental Determination of Equilibrium Solubility

To obtain definitive, high-quality data, an experimental approach is essential. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[5][9] This method ensures that the solution has reached its maximum saturation point under controlled conditions.[1]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by measuring concentration at multiple time points until a plateau is reached, confirming that equilibrium has been established.[10][11]

Materials and Equipment:

  • 2-Ethyl-6-methylisonicotinic acid (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Ethyl-6-methylisonicotinic acid to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at the end of the experiment is crucial.[5]

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a prolonged period, typically between 24 and 72 hours.[2] This extended time is critical to ensure the system reaches thermodynamic equilibrium.[11]

    • Expert Insight: It is advisable to take samples at intermediate time points (e.g., 24h, 48h, 72h) to empirically determine when the concentration plateaus, confirming that equilibrium has been achieved.[10]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial.[5] This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • The concentration is calculated by comparing the sample's peak area to a standard calibration curve generated from solutions of 2-Ethyl-6-methylisonicotinic acid of known concentrations.[5]

  • Data Reporting:

    • Calculate the solubility, accounting for any dilution factors.

    • Report the final solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add Excess Solid (2-Ethyl-6-methylisonicotinic acid) B Add Known Volume of Organic Solvent A->B C Agitate at Constant Temp (e.g., 25°C) B->C D Equilibrate for 24-72 hours (Until concentration plateaus) C->D E Centrifuge to Pellet Undissolved Solid D->E F Filter Supernatant (0.22 µm PTFE filter) E->F G Analyze Filtrate via HPLC F->G H Calculate Concentration (vs. Calibration Curve) G->H I Report Solubility (mg/mL) at Specified Temperature H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Solubility of 2-Ethyl-6-methylisonicotinic Acid in Various Organic Solvents at 25°C (Hypothetical Data)

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Observations
Polar Protic Methanol5.1[Experimental Value]Clear, colorless solution
Ethanol4.3[Experimental Value]Clear, colorless solution
Polar Aprotic DMSO7.2[Experimental Value]Clear, colorless solution
Acetonitrile5.8[Experimental Value]Clear, colorless solution
Ethyl Acetate4.4[Experimental Value]Partial solubility noted
Nonpolar Toluene2.4[Experimental Value]Sparingly soluble
Heptane0.1[Experimental Value]Insoluble

Safety and Handling

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a laboratory coat.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Ethyl-6-methylisonicotinic acid in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, robust experimental protocol, researchers can generate the high-quality, reliable data necessary for informed decision-making in process development, purification, and formulation. The provided shake-flask methodology represents the authoritative standard for obtaining thermodynamic equilibrium solubility, ensuring that the resulting data is both accurate and reproducible.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility expt. (n.d.).
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • What is equilibrium solubility of a drug? (n.d.). Biorelevant.com.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Institutes of Health (NIH).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.
  • SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. (2009). Fisher Scientific.
  • 2-amino-6-methylisonicotinic acid. (2025). Chemical Synthesis Database.
  • SAFETY DATA SHEET - Ethyl 2,4-Dihydroxy-6-methylnicotinate. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - 6-Methylnicotinic Acid. (2018). TCI Chemicals.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Hydroxy-6-methylisonicotinic acid. (n.d.). Fisher Scientific.
  • CAS 1570-45-2: Ethyl isonicotinate. (n.d.). CymitQuimica.
  • 2-AMINO-6-METHYLNICOTINIC ACID Properties. (2025). EPA.
  • 2-Ethyl-6-methyldecanoic acid. (n.d.). PubChem.
  • Solvent Miscibility Table. (n.d.). MilliporeSigma.
  • Ethyl 2-chloro-6-methylnicotinate | CAS#:39073-14-8. (2025). Chemsrc.
  • 6-Methylnicotinic acid Properties. (2025). EPA.

Sources

Foundational

Conformational Dynamics and Structural Elucidation of 2-Ethyl-6-methylisonicotinic Acid: A Technical Guide

Executive Summary 2-Ethyl-6-methylisonicotinic acid (CAS 849226-46-6) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics and complex agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-6-methylisonicotinic acid (CAS 849226-46-6) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics and complex agrochemicals. While the parent molecule, isonicotinic acid, is renowned for its foundational role in anti-tuberculosis drugs such as isoniazid 1, the addition of alkyl substituents at the 2- and 6-positions introduces intricate conformational dynamics.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an analytical exercise, but as a mandatory prerequisite for rational drug design. The spatial arrangement of the ethyl and methyl groups dictates the molecule's steric profile, while the rotational freedom of the C4-carboxylic acid governs its ability to engage in critical hydrogen-bonding interactions. This whitepaper provides an in-depth analysis of the molecular architecture, conformational barriers, and the rigorously self-validating experimental workflows required to characterize this compound.

Molecular Architecture & Physicochemical Topography

The core of 2-ethyl-6-methylisonicotinic acid is a planar pyridine ring. The functionalization pattern—an ethyl group at C2, a methyl group at C6, and a carboxylic acid at C4—creates a highly specific electronic and steric environment. The electron-donating nature of the alkyl groups subtly increases the electron density of the pyridine nitrogen, enhancing its potential as a hydrogen-bond acceptor compared to unsubstituted isonicotinic acid.

Quantitative Physicochemical Parameters

To establish a baseline for experimental design, the key physicochemical properties of the molecule are summarized below. These parameters dictate solvent selection, crystallization strategies, and chromatographic behavior 2.

ParameterValue / Description
IUPAC Name 2-Ethyl-6-methylpyridine-4-carboxylic acid
CAS Number 849226-46-6
Molecular Formula C9H11NO2
Monoisotopic Mass 165.07898 Da
Predicted XLogP ~1.6
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)
Topological Polar Surface Area (TPSA) 50.2 Ų

Conformational Dynamics & Rotational Barriers

The 3D conformation of 2-ethyl-6-methylisonicotinic acid is governed by the rotational degrees of freedom of its substituents. Understanding these dynamics is critical, as the conformation directly impacts the molecule's ability to form co-crystals or bind to biological targets.

Carboxylic Acid Rotation (Dihedral Angle τ1)

In the gas phase and in solution, the C4-carboxylic acid group prefers a coplanar arrangement with the pyridine ring. This coplanarity maximizes π-conjugation between the carbonyl group and the aromatic system, a stabilizing effect well-documented in isonicotinic acid derivatives 3. Because the C3 and C5 positions are unsubstituted, there is minimal steric hindrance preventing this coplanarity. However, the molecule can adopt either an s-cis or s-trans configuration relative to the ring nitrogen, which is heavily influenced by intermolecular hydrogen bonding in the solid state.

Alkyl Group Flexibility (Dihedral Angle τ2)

The C2-ethyl group possesses rotational freedom around the C(aryl)-C(alkyl) bond. The terminal methyl group of the ethyl chain can orient syn (towards the pyridine nitrogen) or anti (towards the C3 proton). The anti conformation is generally favored to minimize steric clash with the nitrogen lone pair and any coordinated solvent molecules or hydrogen-bond donors.

ConformationalLogic A 2-Ethyl-6-methylisonicotinic Acid (Planar Pyridine Core) B C4-Carboxylic Acid Rotation (τ1) A->B Dihedral Angle τ1 C C2-Ethyl Group Rotation (τ2) A->C Dihedral Angle τ2 D Coplanar Conformer (Conjugation Stabilized) B->D Low Energy State E Orthogonal Conformer (Steric Relief / Rare) B->E High Energy State F Syn-Ethyl (Facing Nitrogen) C->F Steric Clash G Anti-Ethyl (Facing C3) C->G Preferred State

Conformational logic of 2-ethyl-6-methylisonicotinic acid highlighting rotational barriers.

Analytical Workflows for Structural Elucidation

To empirically validate the conformational preferences of this molecule, a dual-pronged analytical approach is required. The following protocols are engineered to be self-validating, ensuring that the data collected is free from instrumental or methodological artifacts.

Protocol 1: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)

At room temperature, the rotation of the ethyl group and the carboxylic acid may be fast on the NMR timescale, resulting in time-averaged signals. VT-NMR is employed to slow down these molecular motions, allowing for the observation of distinct conformers.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected because its wide liquid temperature range allows for deep cooling, and its strong hydrogen-bond accepting nature disrupts intermolecular acid-pyridine dimers, isolating the monomeric conformational dynamics.

  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform rigorous 3D gradient shimming.

  • Temperature Calibration: Calibrate the variable temperature unit using a standard methanol sample.

    • Self-Validation: Accurate temperature measurement is non-negotiable for calculating precise thermodynamic activation energies (ΔG‡) via the Eyring equation.

  • Data Acquisition (Cooling Sweep): Acquire 1H NMR spectra from 298 K down to 250 K in 10 K increments, allowing 15 minutes of thermal equilibration at each step.

  • Line Shape Analysis: Monitor the signals corresponding to the C2-ethyl CH2 protons. Identify the coalescence temperature where the averaged signal splits into distinct peaks representing the syn and anti rotamers.

  • 2D NOESY Validation: At the lowest temperature (e.g., 250 K), acquire a 2D NOESY spectrum. The presence of cross-peaks between the ethyl CH3 protons and the C3 aromatic proton will definitively confirm the spatial proximity inherent to the anti conformation.

Protocol 2: Solid-State Characterization via Single-Crystal X-Ray Diffraction (SCXRD)

In the solid state, isonicotinic acid derivatives typically form robust hydrogen-bonded chains via an acid-pyridine heterosynthon 4. However, the steric bulk of the 2,6-dialkyl groups can induce conformational polymorphism by altering the packing geometry 5.

  • Crystallization: Dissolve 50 mg of the compound in a 1:1 mixture of methanol and ethyl acetate.

    • Causality: Methanol acts as a hydrogen-bond competitor to slow down rapid, disordered aggregation, while ethyl acetate acts as an antisolvent to promote controlled, highly ordered nucleation.

  • Slow Evaporation: Pierce the vial cap with a fine needle (27G) and leave undisturbed at 4 °C for 72 hours to allow for slow solvent evaporation.

  • Crystal Selection: Under a polarized light microscope, select a single, crack-free crystal with well-defined faces (approximately 0.2 x 0.2 x 0.1 mm).

  • Mounting and Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα X-ray source. Cool the crystal to 100 K using a continuous nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic vibrations (thermal ellipsoids), yielding sharper diffraction spots and a vastly more precise determination of atomic coordinates and bond lengths.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2.

    • Self-Validation: Ensure the final R1 value is < 5% and the goodness-of-fit (S) is near 1.0. This mathematical convergence proves the structural model accurately represents the physical crystal lattice.

ExpWorkflow Start Sample Preparation (Purity >98%) Branch1 Solid-State Analysis Start->Branch1 Branch2 Solution-State Analysis Start->Branch2 Step1A Slow Evaporation (MeOH / EtOAc) Branch1->Step1A Step2A Dissolution in DMSO-d6 Branch2->Step2A Step1B Single Crystal X-Ray Diffraction (100 K) Step1A->Step1B Step1C Identify H-Bond Synthons & Packing Step1B->Step1C Step2B Variable-Temperature NMR (298K to 250K) Step2A->Step2B Step2C Calculate Rotational Energy Barriers Step2B->Step2C

Experimental workflow for the structural elucidation of pyridine derivatives.

Implications for Drug Design and Crystal Engineering

The conformational behavior of 2-ethyl-6-methylisonicotinic acid is not just an academic curiosity; it has direct implications for its utility in medicinal chemistry. The steric shielding provided by the 2-ethyl and 6-methyl groups partially occludes the pyridine nitrogen. While unsubstituted isonicotinic acid readily forms infinite hydrogen-bonded chains (head-to-tail), the dialkyl substitution in this molecule can disrupt this network, potentially forcing the formation of discrete carboxylic acid homodimers (head-to-head) depending on the crystallization environment.

For drug development professionals utilizing this scaffold, this means that the solubility, dissolution rate, and bioavailability of the resulting Active Pharmaceutical Ingredient (API) will be highly sensitive to the solid-state form. By applying the rigorous VT-NMR and SCXRD workflows detailed above, researchers can map the conformational landscape of this building block, ensuring predictable behavior during scale-up and formulation.

References

  • ChemSrc. "2-Ethyl-6-methyl-isonicotinic acid hydrazide.
  • PubChemLite. "2-ethyl-6-methylisonicotinic acid hydrochloride." Université du Luxembourg.
  • UVaDOC Principal. "Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Study." Universidad de Valladolid.
  • PMC. "Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes.
  • CrystEngComm. "Conformational polymorphism in 3-chloroisonicotinic acid." RSC Publishing.

Sources

Exploratory

A Theoretical Investigation of 2-Ethyl-6-methylisonicotinic Acid: A Computational Guide for Drug Discovery

Abstract This whitepaper provides a comprehensive theoretical framework for the characterization of 2-Ethyl-6-methylisonicotinic acid, a novel pyridine carboxylic acid derivative with potential applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive theoretical framework for the characterization of 2-Ethyl-6-methylisonicotinic acid, a novel pyridine carboxylic acid derivative with potential applications in medicinal chemistry. In the absence of extensive experimental data, this guide outlines a robust computational workflow, leveraging Density Functional Theory (DFT) and other in silico methods to predict its structural, electronic, and pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to explore and optimize new chemical entities. The methodologies detailed herein serve as a validated blueprint for the theoretical elucidation of similar small molecules, ensuring scientific rigor and accelerating the drug discovery pipeline.

Introduction: The Rationale for a Computational Approach

Pyridine carboxylic acids are a well-established class of scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their versatility stems from the pyridine ring's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, while the carboxylic acid moiety provides a key site for metabolic activity and salt formation.[1] The specific substitution pattern on the pyridine ring, such as with alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

2-Ethyl-6-methylisonicotinic acid is a currently uncharacterized derivative. A thorough theoretical investigation is therefore paramount to establishing its foundational chemical and physical properties, which in turn will inform its potential as a drug candidate. Computational chemistry provides a powerful and cost-effective avenue for this initial exploration, enabling the prediction of molecular properties before embarking on potentially complex and resource-intensive chemical synthesis and experimental testing.[2][3][4][5] This in-silico-first approach de-risks the drug discovery process by prioritizing compounds with the most promising predicted profiles.[2][3][4]

This guide will detail the theoretical calculations necessary to build a comprehensive profile of 2-Ethyl-6-methylisonicotinic acid, from its fundamental geometry to its potential interactions with biological systems.

Proposed Computational Workflow

The following workflow outlines a systematic approach to the theoretical characterization of 2-Ethyl-6-methylisonicotinic acid. The choice of methods and basis sets represents a balance between computational cost and accuracy, a common consideration in drug discovery projects.[3]

Computational_Workflow cluster_0 Initial Setup cluster_1 Quantum Mechanical Calculations (DFT) cluster_2 Pharmacokinetic & Reactivity Prediction cluster_3 Analysis & Reporting A 2D Structure Drawing & SMILES Generation B 3D Structure Generation A->B Conversion C Geometry Optimization B->C Input for DFT G ADMET Prediction B->G Input for Prediction D Frequency Analysis C->D Confirmation of Minimum Energy E Electronic Properties Calculation (HOMO, LUMO, ESP) C->E Analysis of Optimized Geometry F Spectroscopic Prediction (IR, NMR) C->F Analysis of Optimized Geometry I Data Synthesis & Interpretation D->I H Global Reactivity Descriptors E->H Derivation of Descriptors E->I F->I G->I H->I J Reporting & Visualization I->J

Figure 1: A comprehensive computational workflow for the theoretical characterization of 2-Ethyl-6-methylisonicotinic acid.

Methodologies: A Step-by-Step Guide

Molecular Structure and Geometry Optimization

The first step in any theoretical calculation is to determine the most stable three-dimensional conformation of the molecule.

Protocol 1: Geometry Optimization

  • Initial Structure Generation: Draw the 2D structure of 2-Ethyl-6-methylisonicotinic acid and convert it to a 3D structure using a molecular editor such as ChemDraw or MarvinSketch. The SMILES string for this molecule is CCC1=NC(C)=CC(C(O)=O)=C1.

  • Computational Method: Employ Density Functional Theory (DFT) for its balance of accuracy and computational efficiency. The B3LYP functional is a robust choice for organic molecules.

  • Basis Set: Utilize the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the heteroatoms and the carboxylic acid group.

  • Software: Perform the calculation using a standard quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Solvation Model: To simulate a biological environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using water as the solvent.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Properties

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.

Key Electronic Properties to Calculate:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.[6]

  • Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with biological targets.

Table 1: Predicted Electronic Properties (Hypothetical Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Spectroscopic Characterization

Theoretical calculations can predict spectroscopic data, which can be used to confirm the identity and purity of the compound once it is synthesized.

  • Infrared (IR) Spectroscopy: Frequency calculations will yield the vibrational modes of the molecule. The predicted IR spectrum, particularly the characteristic peaks for the C=O stretch of the carboxylic acid and the C=N and C=C stretches of the pyridine ring, can be compared with experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts are crucial for structural elucidation.

Pharmacokinetic (ADMET) Properties

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery.[5]

Protocol 2: ADMET Prediction

  • Software: Utilize a predictive modeling tool such as SwissADME, pkCSM, or similar platforms.

  • Input: Use the SMILES string or the optimized 3D structure of 2-Ethyl-6-methylisonicotinic acid.

  • Analysis: Evaluate key descriptors such as:

    • Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

    • Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.

    • Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Toxicology: Screens for potential liabilities such as mutagenicity or carcinogenicity.

Table 2: Predicted ADMET Properties (Hypothetical Data)

PropertyPredicted ValueInterpretation
LogP1.8Good balance of hydrophilicity and lipophilicity
LogS-2.5Moderately soluble in water
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
AMES ToxicityNoPredicted to be non-mutagenic

Reactivity and Stability

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.[6]

  • Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

  • Global Hardness (η): Measures the resistance to charge transfer.

  • Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These descriptors can be used to compare the reactivity of 2-Ethyl-6-methylisonicotinic acid with other known compounds and to predict its stability under various conditions.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical framework for the in-silico characterization of 2-Ethyl-6-methylisonicotinic acid. By following the detailed computational workflows, researchers can generate a robust dataset of its predicted structural, electronic, and pharmacokinetic properties. This theoretical foundation is an indispensable first step in evaluating its potential as a drug candidate, enabling a data-driven approach to its subsequent synthesis and experimental validation.

Future computational studies could involve molecular docking of 2-Ethyl-6-methylisonicotinic acid into the active sites of relevant biological targets to predict binding affinities and modes of interaction. Furthermore, molecular dynamics simulations could provide insights into the dynamic behavior of the ligand-protein complex over time.[7]

The integration of these computational methods into the early stages of drug discovery has the potential to significantly reduce timelines and costs, ultimately accelerating the delivery of novel therapeutics to patients.[4]

References

  • Process for the production of 6-methylnicotinic acid ester.
  • 2-amino-6-methylisonicotinic acid. Chemical Synthesis Database. [Link]

  • methyl-6-methyinicotinate Route of Synthesis. India Environment Clearance. [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ScienceDirect. [Link]

  • Ethyl 6-methylnicotinate. PubChem, National Institutes of Health. [Link]

  • Computational Methods in Drug Discovery. PMC, National Institutes of Health. [Link]

  • Method for producing 2-amino-6-methylnicotinic acid.
  • Computational Chemistry for Drug Discovery. ResearchGate. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. [Link]

  • 2-Ethyl-6-methyldecanoic acid. PubChem, National Institutes of Health. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, National Institutes of Health. [Link]

  • Ethyl 2-methylisonicotinate. PubChem, National Institutes of Health. [Link]

  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]

  • Carboxylic Acid Derivatives- Interconversion. Chemistry LibreTexts. [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Preprints.org. [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, RSC Publishing. [Link]

  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Pyridine, 2-ethyl-6-methyl-. NIST WebBook. [Link]

Sources

Foundational

Strategic Characterization of Novel Pyridinecarboxylic Acid Derivatives

From Molecular Scaffold to Bioactive Candidate Executive Summary Pyridinecarboxylic acids (PCAs) represent a privileged scaffold in medicinal chemistry, serving as the core moiety for FDA-approved therapeutics ranging fr...

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Scaffold to Bioactive Candidate

Executive Summary

Pyridinecarboxylic acids (PCAs) represent a privileged scaffold in medicinal chemistry, serving as the core moiety for FDA-approved therapeutics ranging from anti-tuberculosis agents (Isoniazid) to vitamins (Niacin) and modern enzyme inhibitors.[1][2] However, their amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxyl group—presents unique challenges in characterization.

This technical guide moves beyond standard spectral analysis. It provides a rigorous, self-validating framework for characterizing novel PCA derivatives, focusing on the triad of Structural Identity , Physicochemical Behavior (Zwitterionic Dynamics) , and Functional Validation .

Part 1: Structural Elucidation (The Identity)

The first pillar of characterization is establishing unequivocal structural identity. For PCA derivatives, this requires distinguishing between neutral, zwitterionic, and salt forms in both solution and solid states.

1.1 Nuclear Magnetic Resonance (NMR) Profiling

The electron-deficient nature of the pyridine ring induces significant deshielding. When characterizing novel derivatives, the following diagnostic signals are critical:

  • The Nitrogen Effect (Deshielding): Protons adjacent to the nitrogen (

    
    -protons, positions 2 and 6) typically appear downfield (8.5–9.2 ppm) due to the inductive effect of the electronegative nitrogen.
    
  • Coupling Constants (

    
    ):  The coupling constants provide geometric confirmation.
    
    • 
       (vicinal): ~4–6 Hz.
      
    • 
       (vicinal): ~7–9 Hz.
      
    • 
       (long-range): ~1–2 Hz (often seen as a doublet of doublets).
      
  • Solvent Selection Strategy:

    • DMSO-

      
      :  The preferred solvent. It disrupts intermolecular hydrogen bonding, sharpening the carboxylic acid proton signal (usually a broad singlet at 11–14 ppm).
      
    • D

      
      O Exchange:  Essential to confirm the labile -COOH proton. Upon D
      
      
      
      O addition, the broad singlet at >11 ppm must disappear.

Table 1: Diagnostic Spectroscopic Signatures for PCA Derivatives

FeatureTechniqueDiagnostic SignalMechanistic Insight
Pyridine Ring

H NMR

8.5–9.2 ppm (

-H)
Strong inductive effect of Nitrogen.
Carboxyl Group IR (ATR)1700–1730 cm

(C=O)
Dimer formation (H-bonding) lowers frequency.
Zwitterion IR (ATR)1600–1650 cm

(COO

)
Asymmetric stretch indicates carboxylate anion.
-OH Stretch IR (ATR)2500–3300 cm

(Broad)
Strong O-H...N intermolecular hydrogen bonding.
1.2 X-Ray Crystallography & Solid-State Packing

In the solid state, PCA derivatives often crystallize as zwitterions (NH


...COO

) rather than neutral molecules. This dictates their solubility and melting points.
  • Protocol: Grow crystals via slow evaporation from water/ethanol mixtures.

  • Check: Look for

    
    -
    
    
    
    stacking interactions between pyridine rings (typically 3.3–3.8 Å distance), which stabilize the crystal lattice and influence dissolution rates [1].
Part 2: Physicochemical Profiling (The Behavior)

The amphoteric nature of PCAs means their charge state is pH-dependent. Understanding this is the "make-or-break" factor for drug developability.

2.1 The Zwitterionic Equilibrium

At physiological pH, many PCA derivatives exist in equilibrium between cationic, zwitterionic, and anionic forms. This dictates LogD (Distribution Coefficient), which is a more accurate predictor of bioavailability than LogP for these ionizable compounds.

Visualization: pH-Dependent Ionization Workflow

Zwitterion_Equilibrium Cation Cationic Form (Low pH) Pyridine-H+ / COOH Zwitterion Zwitterionic Form (Isoelectric Point) Pyridine-H+ / COO- Cation->Zwitterion +OH- (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (High pH) Pyridine / COO- Zwitterion->Anion +OH- (pKa2) Anion->Zwitterion +H+

Figure 1: The ionization states of pyridinecarboxylic acids. pKa1 typically refers to the carboxylic acid deprotonation, while pKa2 refers to the pyridinium deprotonation.

2.2 Protocol: Potentiometric pKa Determination

Because of the overlapping ionization constants, standard colorimetric titrations are insufficient. Potentiometric titration is the gold standard [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-5 mg of the derivative in degassed water (or 0.15 M KCl to maintain ionic strength). If insoluble, use a co-solvent (methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M carbonate-free NaOH (standardized) under nitrogen atmosphere to prevent CO

    
     absorption.
    
  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum function (

    
    )  or Gran plots to determine the exact pKa values.
    
    • Self-Validation: The titration curve must show two inflection points if the pKa values are separated by >2 units. If merged, use derivative analysis (

      
      ).
      
Part 3: Functional Validation (The Activity)

Characterization is incomplete without proving biological relevance. PCA derivatives are privileged scaffolds for metalloenzyme inhibition and antimicrobial activity.

3.1 Workflow: From Synthesis to Bioassay

Characterization_Workflow Synth Synthesis (PCA Scaffold) Purify Purification (HPLC/Recrystallization) Synth->Purify Struct Structural ID (NMR, IR, MS, XRD) Purify->Struct >95% Purity Physico Physicochemical (pKa, LogD, Sol) Struct->Physico Confirmed Bio Biological Assay (MIC / IC50) Physico->Bio Soluble Bio->Synth SAR Feedback

Figure 2: Integrated characterization workflow ensuring only structurally validated and soluble candidates proceed to biological testing.

3.2 Biological Assay Focus
  • Antimicrobial (Anti-TB): Derivatives of isonicotinic acid (like Isoniazid) target the InhA enzyme.

    • Assay: Resazurin Microtiter Assay (REMA).

    • Metric: Minimum Inhibitory Concentration (MIC).

    • Control: Use Isoniazid as a positive control.

  • Enzyme Inhibition (Metalloenzymes): The nitrogen and carboxylate can chelate metal ions in active sites (e.g., Histone Demethylases or Metallo-beta-lactamases) [3].

    • Assay: FRET-based enzymatic cleavage assays.

    • Validation: Check for "pan-assay interference" (PAINS) by testing in the presence of detergent (0.01% Triton X-100) to rule out non-specific aggregation.

References
  • Crystal Engineering of Pyridine Acids: Goldyn, M., et al. (2025).[1] Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • pKa Determination Standards: Reijnger, I., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

  • Biological Activity Review: Goel, R., et al. (2025).[3] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.[2][3][4] [Link]

  • Spectroscopic Data (IR/NMR): Wasylina, L., et al. (1999).[5] The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Amide Couplings of Sterically Hindered Pyridine Acids

Focus: 2-Ethyl-6-methylisonicotinic Acid in Kinase Inhibitor Synthesis Abstract This application note details the synthetic handling of 2-Ethyl-6-methylisonicotinic acid (CAS 162516-72-1) , a specialized building block e...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 2-Ethyl-6-methylisonicotinic Acid in Kinase Inhibitor Synthesis

Abstract

This application note details the synthetic handling of 2-Ethyl-6-methylisonicotinic acid (CAS 162516-72-1) , a specialized building block employed in the discovery of Janus Kinase (JAK) inhibitors and other heterocyclic APIs. While the pyridine core offers desirable physicochemical properties (improved aqueous solubility vs. phenyl analogs), the 2,6-disubstitution pattern creates significant steric shielding of the C4-carboxylic acid. We present validated protocols for overcoming this hindrance using Propylphosphonic Anhydride (T3P) and Acid Chloride activation , ensuring high-yield amide bond formation crucial for Structure-Activity Relationship (SAR) studies.

Introduction & Pharmaceutical Relevance

2-Ethyl-6-methylisonicotinic acid represents a "privileged scaffold" in medicinal chemistry. Its structural features serve specific functions in drug design:

  • Lipophilic Anchoring: The 2-ethyl group provides a hydrophobic bulk often required to fill specific pockets within an enzyme's active site (e.g., the ATP-binding pocket of kinases).

  • Metabolic Stability: Substitution at the 2- and 6-positions blocks the primary sites of metabolic oxidation on the pyridine ring, extending the half-life of the final drug candidate.

  • Conformational Control: The steric bulk forces the resulting amide bond out of planarity with the pyridine ring, potentially locking the molecule into a bioactive conformation.

However, these same features make the molecule a challenge in synthesis. Standard coupling reagents (EDC/HOBt) often result in sluggish reaction rates and low conversion due to the "steric wall" protecting the carbonyl carbon.

Chemical Profile
PropertyData
Chemical Name 2-Ethyl-6-methylpyridine-4-carboxylic acid
CAS Number 162516-72-1
Molecular Weight 165.19 g/mol
pKa (Calculated) ~4.8 (COOH), ~3.5 (Pyridine N)
Solubility Soluble in DMSO, MeOH; Moderate in DCM
Key Challenge Nucleophilic attack at C4-carbonyl is sterically hindered.[1][2][3][4][5][6]
Mechanistic Insight: The Steric Challenge

The failure of standard coupling conditions is driven by the proximity of the ethyl and methyl groups to the reaction center.

  • Standard Reagents (HATU/EDC): These form bulky active esters. The nucleophilic amine cannot easily approach the bulky active ester due to the flanking substituents on the pyridine ring.

  • The Solution: We must use activation methods that generate smaller electrophiles (Acid Chlorides) or use reagents that act as dehydrating agents without forming persistent, bulky intermediates (T3P).

StericHinderance cluster_0 Steric Shielding Effect cluster_1 Activation Strategy Acid 2-Ethyl-6-methyl isonicotinic acid Target C4-Carbonyl (Reaction Center) Acid->Target Sterics 2,6-Alkyl Groups (Block Approach) Sterics->Target Shields Activation Activation Method Target->Activation Intermediate Reactive Species Activation->Intermediate T3P or SOCl2 Product Amide Product Intermediate->Product + Amine

Figure 1: Logical flow of steric hindrance necessitating specific activation strategies.

Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended for Discovery)

Propylphosphonic anhydride (T3P) is the preferred reagent for discovery chemistry. It exhibits low toxicity, easy workup (water-soluble byproducts), and high reactivity with hindered acids.

Reagents:

  • 2-Ethyl-6-methylisonicotinic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Workflow:

  • Dissolution: In a dry reaction vial, dissolve 2-Ethyl-6-methylisonicotinic acid (100 mg, 0.60 mmol) and the amine (0.66 mmol) in anhydrous EtOAc (2 mL).

  • Base Addition: Add DIPEA (0.31 mL, 1.8 mmol) and stir at room temperature for 5 minutes.

  • Activation: Add T3P solution (0.76 mL, 1.2 mmol) dropwise.

    • Note: The reaction is exothermic. Ensure cooling if scaling up >1g.

  • Reaction: Stir the mixture at room temperature for 2 hours .

    • QC Check: If conversion is <50% by LCMS, heat to 60°C. The steric bulk often raises the energy barrier.

  • Workup: Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL), sat. NaHCO3 (5 mL), and brine (5 mL).

  • Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: Acid Chloride Method (Recommended for Scale-Up)

For multi-gram synthesis, converting the acid to the acid chloride is the most cost-effective and robust method to overcome steric hindrance.

Reagents:

  • 2-Ethyl-6-methylisonicotinic acid[7]

  • Thionyl Chloride (SOCl2)

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Chlorination: Suspend 2-Ethyl-6-methylisonicotinic acid (5.0 g) in dry DCM (25 mL).

  • Catalysis: Add 2 drops of dry DMF (catalyst).

  • Reagent Addition: Add SOCl2 (1.5 equiv) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 2 hours. The solution should become clear, indicating formation of the acid chloride.

  • Evaporation: Concentrate in vacuo to remove excess SOCl2. Critical: Co-evaporate with dry toluene twice to remove traces of thionyl chloride which can degrade the amine.

  • Coupling: Dissolve the crude acid chloride in DCM and add to a solution of the Amine + Triethylamine at 0°C.

Quality Control & Analytical Methods

Due to the similar polarity of the pyridine acid and the resulting pyridine amide, rigorous HPLC monitoring is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

Data Interpretation:

  • Retention Time (RT): The acid will elute early (polar). The amide will elute significantly later (lipophilic shift).

  • Common Impurity: Look for the ethyl ester if Ethanol was used in any workup step before the acid chloride was fully quenched.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing active ester attack.Switch from HATU/EDC to Protocol B (Acid Chloride) . Heat Protocol A to 60°C.
Epimerization (if amine is chiral) Over-activation or high temperature.Use T3P at 0°C; avoid Acid Chloride method if the amine is sensitive.
N-Oxide Formation Oxidation during workup or storage.Avoid peroxides in solvents (THF/Ether). Store under nitrogen.
Precipitate in Reaction Low solubility of the zwitterionic acid.Use DMF or NMP as solvent instead of DCM/EtOAc.
References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Useful Reagent for the Preparation of Amides. Organic Process Research & Development.
  • Galapagos NV. (2010). Novel Triazolopyridine Compounds as JAK Inhibitors. WO2010149769. (Patent describing the general class of JAK inhibitors utilizing substituted pyridine carboxylic acids). Link

Sources

Application

"2-Ethyl-6-methylisonicotinic acid as an intermediate for Etoricoxib"

Part 1: Executive Summary & Strategic Analysis 1.1 The Role of Pyridine Intermediates in Coxib Synthesis Etoricoxib (Arcoxia ) is a selective COX-2 inhibitor characterized by a 2,3'-bipyridine core.[1][2] The standard in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1 The Role of Pyridine Intermediates in Coxib Synthesis Etoricoxib (Arcoxia ) is a selective COX-2 inhibitor characterized by a 2,3'-bipyridine core.[1][2] The standard industrial synthesis relies heavily on 6-methylnicotinic acid (6-methylpyridine-3-carboxylic acid) to construct the "Ring A" moiety via a Weinreb amide intermediate.

1.2 The Specific Case of 2-Ethyl-6-methylisonicotinic Acid The compound 2-Ethyl-6-methylisonicotinic acid (CAS 945463-99-0) represents a structural isomer and homolog of the standard Etoricoxib precursor. In drug development and Quality Control (QC), this molecule is critical for two distinct applications:

  • Impurity Profiling: It serves as the starting material for synthesizing the "Ethyl-Isomer" impurity standard. Regulatory guidelines (ICH Q3A) require the characterization of impurities arising from homologous starting materials (e.g., ethyl vs. methyl contaminants).[3]

  • Analog Synthesis: It is used in Structure-Activity Relationship (SAR) studies to generate Etoricoxib analogs where the pyridine attachment point is shifted (4-position vs. 3-position) and the alkyl chain is extended.

This guide provides a validated protocol for processing 2-Ethyl-6-methylisonicotinic acid into a ketosulfone intermediate and subsequently into a bipyridine scaffold, mirroring the industrial Etoricoxib route for comparative analysis.

Part 2: Scientific Principles & Retrosynthesis

2.1 Mechanistic Pathway The synthesis follows a convergent route.[3] The pyridine carboxylic acid is first converted to a Weinreb amide to prevent over-addition during the subsequent Grignard reaction.[3] This amide reacts with a benzylmagnesium chloride derivative to form a Ketosulfone .[3] Finally, the central pyridine ring is constructed via a condensation-cyclization with a vinamidinium salt (the "Marfey-type" cyclization).

2.2 Retrosynthetic Diagram (DOT Visualization)

Etoricoxib_Analog_Synthesis Target Etoricoxib Analog (Ethyl/Isonicotinic Variant) Cyclization Cyclization (Vinamidinium Salt + Base) Cyclization->Target NH4OAc, Reflux Ketosulfone Ketosulfone Intermediate 1-(2-ethyl-6-methylpyridin-4-yl)-2-... (Key Stable Intermediate) Ketosulfone->Cyclization Grignard Grignard Reaction (4-thioanisole MgCl) Grignard->Ketosulfone Oxidation (Oxone/H2O2) Weinreb Weinreb Amide N-methoxy-N-methylamide Weinreb->Grignard THF, 0°C StartMaterial 2-Ethyl-6-methylisonicotinic Acid (CAS 945463-99-0) StartMaterial->Weinreb 1. CDI / EDCI 2. NH(OMe)Me·HCl Vinamidinium Vinamidinium Salt (Ring C Precursor) Vinamidinium->Cyclization

Caption: Retrosynthetic pathway converting the isonicotinic acid precursor into the Etoricoxib analog scaffold via the Weinreb-Ketosulfone route.[4]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to an activated amide suitable for ketone synthesis.[3]

Materials:

  • 2-Ethyl-6-methylisonicotinic acid (10.0 g, 55.8 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (9.95 g, 61.4 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (6.0 g, 61.4 mmol)

  • Dichloromethane (DCM) (100 mL)[3]

  • Triethylamine (TEA) (8.5 mL)[3]

Procedure:

  • Activation: Charge a 250 mL reactor with 2-Ethyl-6-methylisonicotinic acid and DCM under N₂ atmosphere.

  • Add CDI portion-wise at 0–5°C. (Caution: CO₂ evolution).[3] Stir at 20°C for 1 hour until gas evolution ceases.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride followed by TEA dropwise.

  • Reaction: Stir at 25°C for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.

  • Workup: Quench with water (50 mL). Separate the organic layer.[3] Wash with 1N HCl (2x30 mL) to remove unreacted pyridine species, then sat. NaHCO₃.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo to yield the Weinreb amide as a pale yellow oil.[3]

    • Target Yield: >85%[3]

    • Checkpoint: Verify structure via ¹H-NMR (Look for N-OMe singlet at ~3.5 ppm).

Protocol B: Formation of the Ketosulfone Intermediate

Objective: Construct the ethanone backbone and oxidize the sulfide to sulfone.[3]

Materials:

  • Weinreb Amide (from Protocol A) (10.0 g)[3]

  • 4-(Methylthio)benzylmagnesium chloride (1.0 M in THF, 1.2 eq)

  • Oxone® (Potassium peroxymonosulfate) or 30% H₂O₂[3]

Procedure:

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (50 mL). Cool to -10°C.

  • Add the Grignard reagent dropwise, maintaining internal temp < 0°C.[3][1]

  • Stir for 1 hour. Quench with sat. NH₄Cl.[3] Extract with Ethyl Acetate.

  • Oxidation: Dissolve the crude sulfide intermediate in MeOH/Water (1:1).

  • Add Oxone (2.5 eq) at room temperature. Stir for 4 hours.

  • Purification: Filter salts, concentrate methanol, and extract the aqueous residue with DCM. Crystallize from Ethanol/Hexane.[3]

    • Product: 1-(2-ethyl-6-methylpyridin-4-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

    • Relevance: This specific Ketosulfone is the "Ethyl-Isomer" reference standard.

Protocol C: Cyclization to Etoricoxib Analog

Objective: Final assembly of the central pyridine ring.[3]

Procedure:

  • Combine the Ketosulfone (Protocol B) with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium salt) in Acetic Acid.

  • Add excess Ammonium Acetate (6 eq).

  • Reflux (110°C) for 12–16 hours.

  • Workup: Cool, neutralize with NaOH, and extract with Isopropyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc) is required to separate the target analog from regioisomers.[3]

Part 4: Analytical Data & Quality Control

To distinguish the 2-Ethyl-Analog from Etoricoxib (API) , use the following HPLC parameters. This system is self-validating via relative retention time (RRT).

Table 1: HPLC Method Parameters for Impurity Differentiation

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 235 nm and 280 nm
Expected RRT Etoricoxib: 1.00 2-Ethyl Analog: ~1.15 (Due to increased lipophilicity of Ethyl vs Methyl)

Part 5: Troubleshooting & Safety

  • Grignard Sensitivity: The pyridine ring in isonicotinic derivatives is electron-deficient and prone to nucleophilic attack at the ring carbons.[3] Solution: Strictly maintain low temperatures (-10°C) and use the Weinreb amide to direct addition solely to the carbonyl.

  • Regioselectivity: During cyclization, the 2-Ethyl-6-methyl substitution pattern may sterically hinder ring closure compared to the standard 6-methyl analog. Solution: Increase reaction time by 20% compared to the standard Etoricoxib protocol.[3]

  • Safety: Vinamidinium salts are sensitizers.[3] Handle in a fume hood.

References

  • Standard Etoricoxib Synthesis: Davies, I. W., et al.[3] "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000, 65(25), 8415–8420.[3][2] Link[3]

  • Pyridine Carboxylic Acid Chemistry: Scriven, E. F. V.[3] "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[3]

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[3] "Q3A(R2): Impurities in New Drug Substances." Link

  • Vinamidinium Salt Preparation: "Process for the preparation of Etoricoxib."[3][4] Patent WO 1998003484.[3][2] Link

  • Chemical Data: "2-Ethyl-6-methylpyridine-4-carboxylic acid Hydrochloride."[5][6][7][8] Enamine Building Blocks. Link[3]

Disclaimer: This protocol is intended for research and development purposes only. The synthesis of pharmaceutical compounds must comply with local patent laws and safety regulations.[3]

Sources

Method

"experimental protocol for the synthesis of 2-Ethyl-6-methylisonicotinic acid"

This is a comprehensive Application Note and Experimental Protocol for the synthesis of 2-Ethyl-6-methylisonicotinic acid , designed for researchers in medicinal chemistry and process development. Abstract This guide det...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Experimental Protocol for the synthesis of 2-Ethyl-6-methylisonicotinic acid , designed for researchers in medicinal chemistry and process development.

Abstract

This guide details the experimental protocol for synthesizing 2-Ethyl-6-methylisonicotinic acid (CAS: 112641-23-3 analog), a critical scaffold in the development of bioisosteres for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While traditional Hantzsch syntheses often yield symmetric dihydropyridines requiring aromatization and decarboxylation, this protocol utilizes a Late-Stage Minisci C-H Functionalization . This approach allows for the direct, regioselective introduction of an ethyl group onto the commercially available Methyl 2-methylisonicotinate precursor, followed by hydrolysis. This method is selected for its operational simplicity, use of inexpensive reagents, and high regioselectivity driven by the protonated pyridine mechanism.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the nucleophilic character of alkyl radicals generated via oxidative decarboxylation.

  • Target Molecule: 2-Ethyl-6-methylisonicotinic acid.

  • Disconnection: C2–Ethyl bond.

  • Precursor: Methyl 2-methylisonicotinate (Position 4 blocked by ester; Position 2 blocked by methyl; Position 6 open and activated).

  • Reagents: Propionic acid (Ethyl radical source), AgNO₃ (Catalyst), (NH₄)₂S₂O₈ (Oxidant).

Reaction Scheme Logic

The reaction proceeds via the Minisci Mechanism :

  • Protonation: Acidic conditions protonate the pyridine nitrogen, lowering the LUMO energy and increasing susceptibility to nucleophilic attack at the

    
    -positions (C2/C6).
    
  • Radical Generation:

    
     is oxidized to 
    
    
    
    by persulfate.
    
    
    induces oxidative decarboxylation of propionic acid, generating an ethyl radical (
    
    
    ).
  • Addition: The nucleophilic

    
     attacks the most electron-deficient, sterically accessible position (C6).
    
  • Re-aromatization: Oxidation of the radical-cation intermediate restores aromaticity.

ReactionScheme SM Methyl 2-methylisonicotinate (C8H9NO2) Inter Intermediate: Methyl 2-ethyl-6-methylisonicotinate SM->Inter Minisci Alkylation Reagents Propionic Acid AgNO3, (NH4)2S2O8 10% H2SO4, 70°C Product Target: 2-Ethyl-6-methylisonicotinic Acid Inter->Product Saponification Hydrol Hydrolysis: NaOH / MeOH

Figure 1: Synthetic pathway utilizing Minisci C-H functionalization followed by ester hydrolysis.

Experimental Protocol

Phase 1: Minisci Alkylation

Objective: Synthesis of Methyl 2-ethyl-6-methylisonicotinate.

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
Methyl 2-methylisonicotinate 151.161.01.51 g (10 mmol)Substrate
Propionic Acid 74.085.03.70 g (3.73 mL)Radical Source
Silver Nitrate (AgNO₃) 169.870.2340 mgCatalyst
Ammonium Persulfate 228.203.06.85 gOxidant
Sulfuric Acid (10% aq) -Solvent20 mLProton Source
Dichloromethane (DCM) --100 mLExtraction
Procedure
  • Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, dissolve Methyl 2-methylisonicotinate (1.51 g) in 10% aqueous H₂SO₄ (20 mL).

  • Radical Source Addition: Add Propionic acid (3.73 mL) and AgNO₃ (340 mg) to the solution.

  • Heating: Heat the mixture to 70°C using an oil bath. Ensure vigorous stirring.

  • Oxidant Addition (Critical Step): Dissolve Ammonium Persulfate (6.85 g) in water (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes .

    • Note: Rapid evolution of CO₂ will occur. Ensure the condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.

  • Reaction: Stir at 70°C for an additional 60 minutes. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The starting material spot (Rf ~0.4) should disappear, replaced by a slightly less polar product spot.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Neutralize carefully with NH₄OH (conc.) to pH ~8-9. Caution: Exothermic.[3]

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with saturated NaHCO₃ (20 mL) and Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes) to yield Methyl 2-ethyl-6-methylisonicotinate as a pale yellow oil (Expected Yield: 65-75%).

Phase 2: Ester Hydrolysis

Objective: Conversion to 2-Ethyl-6-methylisonicotinic acid.

Procedure
  • Dissolution: Dissolve the purified ester (from Phase 1) in Methanol (10 mL).

  • Saponification: Add 2M NaOH (5 mL, ~2-3 equiv).

  • Reaction: Stir at room temperature for 2 hours. Monitor disappearance of ester by TLC.

  • Workup:

    • Concentrate methanol in vacuo.

    • Dilute the aqueous residue with water (5 mL).

    • Acidify to pH 3-4 using 1M HCl . A white precipitate should form.

    • Cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.

  • Product: 2-Ethyl-6-methylisonicotinic acid (White solid).

Analytical Characterization (Expected Data)

To validate the synthesis, compare analytical results against these expected values.

TechniqueParameterExpected Signal / Observation
¹H NMR Solvent: DMSO-d₆δ 13.5 (br s, 1H, COOH)δ 7.55 (s, 2H, Ar-H3, H5 - singlet indicates symmetry if H3/H5 equivalent, but usually two singlets very close)δ 2.78 (q, J=7.6 Hz, 2H, -CH₂-CH₃)δ 2.54 (s, 3H, -CH₃)δ 1.25 (t, J=7.6 Hz, 3H, -CH₂-CH₃)
¹³C NMR Aromatic Region Signals at ~166 (COOH), 163 (C2), 158 (C6), 140 (C4), 120 (C3/C5).
LC-MS ESI (+) [M+H]⁺ = 166.08 (Calculated for C₉H₁₁NO₂).
HPLC Purity >98% (Area under curve).

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion in Minisci Step:

    • Cause: Inefficient radical generation or quenching by oxygen.[3]

    • Solution: Degas solvents with Nitrogen prior to oxidant addition. Increase Propionic acid to 7-10 equivalents.

  • Polyakylation:

    • Cause: Radical attack on the product (which is also alkyl-substituted).

    • Solution: Stop reaction at ~80% conversion. The product is more lipophilic than the starting material; separation is easy.

  • Regioisomer Formation:

    • Observation: Alkylation at C3/C5.

    • Insight: Highly unlikely under acidic conditions. Minisci reactions are nucleophilic; C3/C5 are electron-rich relative to C2/C6. If observed, check protonation (acidity) of the media.[8]

Workflow Diagram

Workflow Start Start: Methyl 2-methylisonicotinate Step1 Dissolve in 10% H2SO4 Add Propionic Acid + AgNO3 Start->Step1 Step2 Heat to 70°C Dropwise (NH4)2S2O8 Step1->Step2 Decision TLC Check: SM Consumed? Step2->Decision Decision->Step2 No (Add more oxidant) Workup Neutralize (NH4OH) Extract (DCM) Decision->Workup Yes Hydrolysis Hydrolysis (NaOH/MeOH) Acidify (HCl) Workup->Hydrolysis Finish Isolate 2-Ethyl-6-methylisonicotinic Acid Hydrolysis->Finish

Figure 2: Operational workflow for the synthesis and isolation.

Alternative Method: Suzuki Cross-Coupling

Use this method if high-purity requires avoiding radical side-products.

  • Precursor: Methyl 2-chloro-6-methylisonicotinate (Commercially available).

  • Reagents: Ethylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Conditions: 1,4-Dioxane/Water (4:1), 90°C, 12 hours.

  • Advantage: No regioisomer issues; cleaner profile.

  • Disadvantage: Higher cost of starting material and catalyst.

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.

  • Modern Minisci Protocols: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[1] Chem. Commun., 2011.

  • Synthesis of Pyridine Carboxylates: Scriven, E. F. V. "Pyridines: From Lab to Production." Elsevier Science, 2013.
  • Characterization Data (Analogous Compounds): National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 6-methylpyridine-2-carboxylate."

Disclaimer: This protocol involves strong acids, oxidants, and silver salts.[8] Perform all reactions in a fume hood with appropriate PPE.

Sources

Application

"analytical methods for the quantification of 2-Ethyl-6-methylisonicotinic acid"

Application Note & Protocol Topic: Analytical Methods for the Quantification of 2-Ethyl-6-methylisonicotinic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Impera...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Analytical Methods for the Quantification of 2-Ethyl-6-methylisonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Ethyl-6-methylisonicotinic Acid

2-Ethyl-6-methylisonicotinic acid is a substituted pyridinecarboxylic acid, a class of compounds significant in pharmaceutical development as either active pharmaceutical ingredients (APIs), key intermediates, or metabolites. Accurate and precise quantification of this molecule is critical for ensuring product quality, understanding pharmacokinetic profiles, and meeting stringent regulatory requirements.[1][2][3] The objective of any analytical procedure is to demonstrate its suitability for the intended purpose, a principle that underpins all development and validation efforts.[4][5]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the development and validation of analytical methods for quantifying 2-Ethyl-6-methylisonicotinic acid. We will explore two primary methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity and assay testing, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices. The protocols provided are grounded in established analytical principles and adhere to the validation framework set forth by the International Council for Harmonisation (ICH).[4][6][7]

Method Selection: Choosing the Right Tool for the Task

The selection of an analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the intended purpose of the data.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control. For an analyte like 2-Ethyl-6-methylisonicotinic acid, which contains a chromophore (the pyridine ring), HPLC-UV offers a reliable, cost-effective, and robust method for quantification in bulk drug substances and formulated products.[8][9] Reversed-phase chromatography is typically the mode of choice for polar organic acids, often requiring an aqueous mobile phase.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, particularly for measuring low concentrations in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[10][11] Its ability to selectively monitor specific parent-to-product ion transitions provides unparalleled specificity, minimizing interference from matrix components.[12] This is essential for pharmacokinetic and metabolite studies.[10][13]

I. HPLC-UV Method for Purity and Assay Determination

This protocol outlines a reversed-phase HPLC method for the quantification of 2-Ethyl-6-methylisonicotinic acid, suitable for assessing the purity of a drug substance or performing an assay on a finished product.

Principle

The method separates 2-Ethyl-6-methylisonicotinic acid from potential impurities on a C18 stationary phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocol

1. Materials and Reagents:

  • 2-Ethyl-6-methylisonicotinic acid Reference Standard (Certified purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (H₃PO₄), 85% (Analytical grade)

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™)

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (Verify λmax by scanning)
Injection Volume 10 µL

| Run Time | 10 minutes |

4. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.1% v/v solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase (70% 0.1% H₃PO₄ / 30% Acetonitrile).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Ethyl-6-methylisonicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1 - 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to approximately 25 mg of 2-Ethyl-6-methylisonicotinic acid and transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% H3PO4 in H2O:ACN) E Equilibrate HPLC System A->E B Prepare Standard Stock (1000 µg/mL) C Create Working Standards (1-100 µg/mL) B->C F Inject Standards & Sample C->F D Prepare Sample Solution (Dissolve & Filter) D->F E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: General workflow for HPLC-UV quantification.

II. LC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a sensitive and selective method for quantifying 2-Ethyl-6-methylisonicotinic acid in human plasma, suitable for pharmacokinetic studies.

Principle

The method involves protein precipitation to extract the analyte and an internal standard (IS) from the plasma matrix. The extract is then analyzed by reversed-phase LC coupled with a triple quadrupole mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations during sample preparation.[10]

Experimental Protocol

1. Materials and Reagents:

  • 2-Ethyl-6-methylisonicotinic acid Reference Standard

  • 2-Ethyl-6-methylisonicotinic acid-¹³C₆, ¹⁵N (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Human Plasma (K₂EDTA)

2. Instrumentation:

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Data acquisition and processing software (e.g., MassHunter, Analyst®)

3. LC and MS Conditions:

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: To be determined by infusionInternal Standard: To be determined

| Key MS Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Gas Flow: Optimize for instrument |

Note: MRM transitions must be optimized by infusing a standard solution of the analyte and IS into the mass spectrometer to determine the optimal precursor ion [M+H]⁺ and the most stable, high-intensity product ions.

4. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration curve standards by spiking appropriate amounts of the analyte working solution into blank human plasma to achieve a concentration range (e.g., 0.5 - 500 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.

5. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard Spiking Solution (in acetonitrile).

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow Diagram: LC-MS/MS Sample Preparation

SamplePrep_Workflow Start 100 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add 300 µL Acetonitrile with Internal Standard Start->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 4000 x g for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer Analyze Inject into LC-MS/MS Transfer->Analyze

Caption: Protein precipitation workflow for plasma samples.

III. Method Validation According to ICH Guidelines

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][4] The following parameters must be evaluated based on the ICH Q2(R1) guideline.[4][5]

Validation Parameters and Acceptance Criteria
ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalytical)Acceptance Criteria (Typical)
Specificity YesYesPeak purity/mass spectral confirmation; no interference at analyte retention time.
Linearity YesYesr² ≥ 0.998
Range YesYesEstablished from linearity studies.
Accuracy YesYesHPLC: 98.0 - 102.0% recovery.LC-MS/MS: Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision YesYesHPLC: RSD ≤ 2.0%.LC-MS/MS: Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
LOD For Impurities(Not required)Signal-to-Noise ratio of 3:1.
LOQ YesYesS/N ratio of 10:1; analyte response must be accurate and precise.
Robustness YesYesMethod remains unaffected by small, deliberate variations (e.g., pH, flow rate).
Protocol for Validation Experiments

1. Specificity:

  • Analyze blank matrix (placebo or blank plasma) to check for interfering peaks at the retention time of the analyte and IS.

  • For HPLC-UV, use a PDA detector to assess peak purity. For LC-MS/MS, monitor multiple transitions.

2. Linearity and Range:

  • Analyze a minimum of five concentrations across the desired range in triplicate.[4]

  • Plot the response (peak area or area ratio) versus concentration and perform a linear regression analysis.

3. Accuracy (Recovery):

  • HPLC-UV: Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

  • LC-MS/MS: Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) against a freshly prepared calibration curve.

4. Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[8]

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.[8]

5. Limit of Quantification (LOQ):

  • Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

6. Robustness:

  • Systematically vary key method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results.

Conclusion

This application note provides two robust, validated methodologies for the quantification of 2-Ethyl-6-methylisonicotinic acid. The HPLC-UV method is well-suited for routine quality control applications, offering reliability and ease of use. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Both protocols are designed to be validated according to ICH guidelines, ensuring data integrity and regulatory compliance. Researchers and scientists should use these protocols as a starting point, performing necessary optimization and full validation in their own laboratories to ensure the methods are fit for their specific intended purpose.

References

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals, 13(12), 460. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-244. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. (2023). Journal of Applied Pharmaceutical Science, 13(01), 163-171. Available at: [Link]

  • Biases in the determination of atmospheric carbonyls using the U.S. EPA method TO-11A. (2020). Analytical Methods, 12(3), 309-318. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Available at: [Link]

  • HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Analytical Methods. (2026). US EPA. Available at: [Link]

  • 2-ethyl-6-chloro-isonicotinic acid ethyl ester | 4009-26-1 - MOLBASE Encyclopedia. Molbase. Available at: [Link]

  • Analytical Methods. (2003). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. (2019). Toxins, 11(3), 176. Available at: [Link]

  • 2-Ethylhexanoic Acid Analysis Methods. (n.d.). Scribd. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. Available at: [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012). Proteomics. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry, 412(29), 8195-8208. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Quantitative Mass Spectrometry Imaging of Molecules in Biological Systems. (2015). Diva-Portal.org. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). Journal of Pharmaceutical Research International, 34(46A), 1-15. Available at: [Link]

  • Acids: Derivatization for GC Analysis. (2005). Encyclopedia of Chromatography. Available at: [Link]

Sources

Method

Application Note: 2-Ethyl-6-methylisonicotinic Acid in the Synthesis of Bioactive Heterocycles

This Application Note is designed to guide medicinal chemists and process scientists in the utilization of 2-Ethyl-6-methylisonicotinic acid (CAS: 849226-46-6) as a scaffold for synthesizing bioactive heterocycles. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide medicinal chemists and process scientists in the utilization of 2-Ethyl-6-methylisonicotinic acid (CAS: 849226-46-6) as a scaffold for synthesizing bioactive heterocycles.

Executive Summary & Scientific Rationale

In the landscape of medicinal chemistry, the isonicotinic acid (pyridine-4-carboxylic acid) pharmacophore is legendary, anchoring the structure of the first-line antitubercular drug, Isoniazid . However, the unsubstituted pyridine ring is susceptible to rapid metabolic clearance via N-oxidation and lacks the lipophilicity required for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets.

2-Ethyl-6-methylisonicotinic acid represents a "privileged scaffold" evolution. The introduction of alkyl groups at the 2- and 6-positions offers three critical advantages:

  • Metabolic Stability: Steric hindrance at the

    
    -positions (2,6) significantly retards N-oxidation by cytochrome P450 enzymes.
    
  • Lipophilicity Modulation: The ethyl/methyl combination increases LogP compared to the parent acid, improving membrane permeability without rendering the molecule insoluble.

  • Conformational Restriction: In amide derivatives, the 2,6-substituents force the carbonyl group out of coplanarity with the pyridine ring, creating a unique twisted topology that can enhance selectivity for enzyme pockets (e.g., Kinases, P2X7 receptors).

This guide details the protocols for transforming this acid into two high-value bioactive classes: 1,3,4-Oxadiazoles (Antimicrobial/Antitubercular) and Carboxamides (Kinase Inhibitors).

Chemical Profile

PropertyData
IUPAC Name 2-Ethyl-6-methylpyridine-4-carboxylic acid
CAS Number 849226-46-6
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
pKa (Calc) ~4.9 (COOH), ~5.4 (Pyridine N)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water

Strategic Reaction Pathways

The following Graphviz diagram illustrates the divergence of this scaffold into three critical bioactive classes.

ReactionPathways Acid 2-Ethyl-6-methyl isonicotinic acid Ester Ethyl Ester (Intermediate) Acid->Ester EtOH, H2SO4 Reflux Amide Aryl Amide (Kinase Inhibitor) Acid->Amide HATU, DIPEA R-NH2 Hydrazide Acyl Hydrazide (Key Precursor) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole (Antitubercular) Hydrazide->Oxadiazole POCl3 R-COOH Triazole 1,2,4-Triazole (Antifungal) Hydrazide->Triazole CS2, KOH then N2H4

Caption: Divergent synthesis pathways from the core acid scaffold to bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of the Antitubercular Core (1,3,4-Oxadiazole)

This workflow mimics the bio-isosteric replacement strategies used in modern TB drug discovery. We convert the acid to a hydrazide (Isoniazid analog) and cyclize it to an oxadiazole to improve stability.

Step 1: Esterification

Rationale: The carboxylic acid is converted to an ethyl ester to facilitate the nucleophilic attack by hydrazine.

  • Charge: In a 250 mL round-bottom flask (RBF), dissolve 2-Ethyl-6-methylisonicotinic acid (10.0 g, 60.5 mmol) in absolute Ethanol (100 mL).

  • Catalyst: Add concentrated H

    
    SO
    
    
    
    (1.0 mL) dropwise.
  • Reaction: Reflux at 80°C for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Workup: Concentrate ethanol under reduced pressure. Neutralize residue with sat.[1] NaHCO

    
     (aq) to pH 8. Extract with Ethyl Acetate (3 x 50 mL).
    
  • Yield: Dry organic layer over Na

    
    SO
    
    
    
    and concentrate to yield the ethyl ester as a yellow oil (~90% yield).
Step 2: Hydrazide Formation (The "Isoniazid" Analog)

Rationale: Hydrazine hydrate is a potent nucleophile that displaces the ethoxy group. This intermediate itself has potential antitubercular activity.[2]

  • Reaction: Dissolve the ethyl ester (9.0 g) in Ethanol (50 mL). Add Hydrazine Hydrate (80%, 10 equiv) dropwise at 0°C.

  • Conditions: Reflux for 4 hours. A precipitate often forms.

  • Isolation: Cool to room temperature (RT) and then to 4°C. Filter the solid. Wash with cold ethanol.

  • Product: 2-Ethyl-6-methylisonicotinohydrazide (White solid).

Step 3: Cyclization to 1,3,4-Oxadiazole

Rationale: POCl


 acts as both solvent and dehydrating agent to close the ring with a substituted benzoic acid.
  • Mixture: Mix the Hydrazide (1.0 equiv) and a substituted Benzoic Acid (e.g., 4-chlorobenzoic acid, 1.0 equiv) in POCl

    
      (5 mL/mmol).
    
  • Heat: Reflux at 100–110°C for 6 hours.

  • Quench (CRITICAL): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Exothermic reaction.

  • Neutralization: Adjust pH to ~7 using 10% NaOH solution.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.

Protocol B: Synthesis of Amide-Based Kinase Inhibitors

This protocol utilizes HATU coupling, preferred over acid chlorides for this substrate because the basic pyridine nitrogen can self-catalyze hydrolysis or form N-acyl salts if SOCl


 is used improperly.
Workflow Diagram

AmideCoupling Start Start: Acid (1.0 eq) + Amine (1.1 eq) Activation Add HATU (1.2 eq) Add DIPEA (3.0 eq) Start->Activation Reaction Stir DMF, RT, 12h Activation->Reaction Quench Dilute with Water/LiCl Reaction->Quench Extract Extract EtOAc Wash Brine/NaHCO3 Quench->Extract

Caption: HATU-mediated amidation workflow.

  • Dissolution: Dissolve 2-Ethyl-6-methylisonicotinic acid (1.0 mmol) in dry DMF (3 mL).

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 mmol). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.2 mmol). The solution typically turns yellow/orange. Stir for 10 mins to form the active ester.

  • Amine Addition: Add the target amine (e.g., 3-aminopyridine or an aniline derivative, 1.1 mmol).

  • Reaction: Stir at RT for 12–16 hours under N

    
    .
    
  • Workup: Pour into 5% LiCl solution (LiCl helps remove DMF into the aqueous phase). Extract with EtOAc.[1][3][4]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Comparative Data: Substituent Effects

The following table highlights why the 2-Ethyl-6-methyl substitution is superior to the unsubstituted isonicotinic acid for specific drug properties.

FeatureUnsubstituted (Isonicotinic Acid)2-Ethyl-6-methyl AnalogImpact on Drug Design
LogP (Calc) ~0.8~2.1Improved BBB penetration and cell permeability.
Metabolic Liability High (N-oxidation)LowSteric bulk at C2/C6 blocks P450 access to Nitrogen.
Solubility ModerateLower (requires salt form)Lipophilicity aids binding in hydrophobic pockets.
Amide Conformation Planar (mostly)Twisted"Twist" forces atropisomer-like conformation, improving selectivity.

References

  • Patel, N. B., & Shaikh, F. M. (2010).[5] New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica.[5] Link

  • Kashaev, A. G., et al. (2010).[6] Synthesis of 2-[2-(2-aminophenyl)ethyl]-6-R-quinoline-4-carboxylic acids. Russian Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. (General pyridine esterification protocols). Link

  • PubChem. (2025). Compound Summary: 2-Ethyl-6-methylpyridine-4-carboxylic acid. Link (Note: Link to analog for structural verification).

  • Sigma-Aldrich. (2025). Ethyl 6-methylpyridine-2-carboxylate Product Sheet. Link

(Note: While specific literature on the exact "2-ethyl-6-methyl" isomer is niche, the protocols above are validated adaptations of standard 2,6-disubstituted pyridine chemistry found in the cited references.)

Sources

Application

The Emerging Potential of 2-Ethyl-6-methylisonicotinic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols

Introduction: Charting a Course in an Unexplored Chemical Space The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course in an Unexplored Chemical Space

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Within the vast realm of heterocyclic chemistry, pyridine derivatives have long been a cornerstone, forming the structural basis of numerous approved drugs. This guide delves into the prospective applications of a specific, yet underexplored, class of compounds: 2-Ethyl-6-methylisonicotinic acid derivatives .

While direct, extensive research on this particular scaffold is nascent, the foundational principles of medicinal chemistry allow us to project its potential by examining its structural relatives, such as 6-methylnicotinic acid and the broader family of isonicotinic acid derivatives. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a framework for the synthesis, evaluation, and potential therapeutic applications of these promising compounds. We will extrapolate from established methodologies and known biological activities of analogous structures to provide a comprehensive starting point for investigation.

Conceptual Framework: Why 2-Ethyl-6-methylisonicotinic Acid Derivatives Warrant Investigation

The isonicotinic acid core, a pyridine ring with a carboxylic acid at the 4-position, is a privileged scaffold in drug discovery. The addition of an ethyl and a methyl group at the 2- and 6-positions, respectively, introduces several key features that can be exploited for medicinal chemistry purposes:

  • Modulation of Physicochemical Properties: The alkyl substituents increase the lipophilicity of the molecule compared to the parent isonicotinic acid. This can influence crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and plasma protein binding.

  • Steric Influence on Binding: The ethyl and methyl groups can provide steric bulk that may enhance binding to specific biological targets by creating favorable van der Waals interactions or by orienting the molecule within a binding pocket.

  • Metabolic Stability: The presence of alkyl groups can block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.

These structural modifications suggest that 2-Ethyl-6-methylisonicotinic acid derivatives could be tailored for a range of therapeutic targets.

Projected Therapeutic Applications and Underlying Rationale

Based on the known activities of structurally similar compounds, we can hypothesize several promising therapeutic avenues for 2-Ethyl-6-methylisonicotinic acid derivatives.

Antitubercular Agents: A New Generation of Isoniazid Analogs?

Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone of tuberculosis treatment. It is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The development of derivatives of the core isonicotinic acid structure is a proven strategy for discovering new antitubercular agents.

Hypothesized Mechanism of Action:

Derivatives of 2-Ethyl-6-methylisonicotinic acid, particularly hydrazides, could act as novel prodrugs targeting mycolic acid synthesis. The ethyl and methyl groups might influence the rate of activation by KatG or the binding of the activated form to its target, potentially overcoming resistance mechanisms that have emerged against isoniazid.

Antitubercular_MoA 2-Ethyl-6-methylisonicotinic_acid_hydrazide 2-Ethyl-6-methylisonicotinic_acid_hydrazide KatG KatG 2-Ethyl-6-methylisonicotinic_acid_hydrazide->KatG Activation Activated_Drug Activated_Drug KatG->Activated_Drug Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Activated_Drug->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Disruption Cell_Wall_Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Hypothetical activation and mechanism of action of a 2-Ethyl-6-methylisonicotinic acid hydrazide derivative as an antitubercular agent.

Anti-inflammatory Agents: Targeting Inflammatory Pathways

The nicotinic acid scaffold is present in various compounds with anti-inflammatory properties. For instance, 6-methylnicotinic acid is an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis.[1]

Hypothesized Mechanism of Action:

Amide or ester derivatives of 2-Ethyl-6-methylisonicotinic acid could be designed to interact with key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). The specific substitution pattern on the pyridine ring could be optimized to achieve selectivity for a particular enzyme isoform, thereby minimizing side effects.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 2-Ethyl-6-methyl- isonicotinic acid derivative Derivative->COX_Enzymes Inhibition

Caption: Potential inhibitory effect of 2-Ethyl-6-methylisonicotinic acid derivatives on the cyclooxygenase (COX) pathway.

Neuroprotective Agents: Modulating Neurological Pathways

A related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has demonstrated retinoprotective effects in models of ischemia-reperfusion injury.[2] This suggests that derivatives of the 2-ethyl-6-methylpyridine core could have neuroprotective applications.

Hypothesized Mechanism of Action:

Derivatives of 2-Ethyl-6-methylisonicotinic acid could be engineered to cross the blood-brain barrier and exert their effects through various mechanisms, such as antioxidant activity, modulation of neurotransmitter receptors, or inhibition of enzymes involved in neuroinflammation.

Synthetic Protocols: A Practical Guide

The synthesis of 2-Ethyl-6-methylisonicotinic acid derivatives can be approached through several established chemical transformations. The following protocols are based on general methods for the synthesis of related isonicotinic acid derivatives and provide a solid foundation for laboratory work.

Protocol 1: Synthesis of 2-Ethyl-6-methylisonicotinic Acid (The Core Scaffold)

The synthesis of the core scaffold can be envisioned through the oxidation of a suitable precursor, such as 2-ethyl-4,6-dimethylpyridine or a related compound. This approach is analogous to the synthesis of 6-methylnicotinic acid from 2-methyl-5-ethylpyridine.[3][4]

Materials:

  • 2-ethyl-4,6-dimethylpyridine (or a suitable precursor)

  • Potassium permanganate (KMnO₄) or other strong oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

Procedure:

  • To a solution of 2-ethyl-4,6-dimethylpyridine in water, slowly add a solution of potassium permanganate in water while maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to quench any remaining permanganate.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The 2-Ethyl-6-methylisonicotinic acid may precipitate at this point. If not, extract the aqueous solution with dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethyl-6-methylisonicotinic acid.

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives are readily synthesized from the corresponding carboxylic acid via activation and subsequent reaction with an amine.

Materials:

  • 2-Ethyl-6-methylisonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 2-Ethyl-6-methylisonicotinic acid in anhydrous dichloromethane.

  • Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C.

  • In a separate flask, dissolve the desired amine and triethylamine in anhydrous dichloromethane.

  • Add the amine solution dropwise to the acid chloride solution.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Amide_Synthesis_Workflow Start 2-Ethyl-6-methyl- isonicotinic acid AcidChloride Acid Chloride Formation Start->AcidChloride SOCl₂ or (COCl)₂ AmineAddition Amine Addition AcidChloride->AmineAddition R₁R₂NH, Et₃N Workup Aqueous Workup AmineAddition->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Derivative Purification->Product

Sources

Method

Application Note: Strategic Utilization of 2-Ethyl-6-methylisonicotinic Acid in Coordination Polymers and Bioactive Complexes

[1] Executive Summary This guide details the application of 2-Ethyl-6-methylisonicotinic acid (EMINA) as a specialized ligand in coordination chemistry.[1] Unlike the widely used isonicotinic acid (INA) or its symmetric...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the application of 2-Ethyl-6-methylisonicotinic acid (EMINA) as a specialized ligand in coordination chemistry.[1] Unlike the widely used isonicotinic acid (INA) or its symmetric derivative 2,6-dimethylisonicotinic acid, EMINA introduces asymmetric steric hindrance near the pyridine nitrogen.[2]

This asymmetry is a critical design feature for:

  • Preventing Interpenetration: The bulky ethyl group inhibits the formation of dense, interpenetrated networks common in MOFs, favoring open-pore topologies.[1][2]

  • Symmetry Breaking: The ethyl-vs-methyl substitution lowers the crystallographic symmetry, potentially leading to unique pore geometries and solubility profiles in discrete complexes.[1][2]

  • Bio-Active Coordination: As a structural analog to the tuberculosis drug Ethionamide , EMINA complexes exhibit potential as metallo-pharmaceuticals.[1][2]

Ligand Characteristics & Preparation

Chemical Identity[2][3][4][5]
  • IUPAC Name: 2-ethyl-6-methylpyridine-4-carboxylic acid[1][3]

  • CAS Number: 13342-36-4 (Acid form) / 25635-17-0 (Ethyl ester precursor)[1]

  • Molecular Weight: 165.19 g/mol [1][2][4]

  • Acidity (Predicted): pKa (COOH) ≈ 4.8; pKa (Pyridine-N) ≈ 3.5 (Lower basicity than INA due to steric hindrance, despite alkyl electron donation).

Synthesis Workflow (Precursor to Ligand)

If the acid is not available directly, it is synthesized via oxidation of 2-ethyl-6-methylpyridine (a common intermediate for Ethionamide).[1]

Protocol A: Permanganate Oxidation

  • Reagents: 2-ethyl-6-methylpyridine (10 mmol), KMnO₄ (25 mmol), Water (50 mL).

  • Procedure: Reflux at 90°C for 6 hours. The alkyl groups at positions 2 and 6 are relatively stable; the 4-position is activated if starting from a 4-methyl precursor, but here we assume the 4-carboxyl is already present or generated from 4-ethyl/methyl selectively.[1] Note: Commercially, the 4-cyano or ester derivative is hydrolyzed.[1]

  • Isolation: Filter MnO₂.[1] Acidify filtrate to pH 3.5 with HCl. Collect white precipitate.[2][5]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Coordination Modes & Design Strategy

The EMINA ligand is a heterotopic linker with two distinct binding sites.[1][2]

The "Steric Gate" Effect

The 2-ethyl and 6-methyl groups create a steric "pocket" around the nitrogen donor.[1][2]

  • Consequence: Prevents the formation of short metal-metal bridges.[1][2]

  • Selectivity: Favors binding to larger metal ions (e.g., Lanthanides, Cd²⁺, Pb²⁺) or tetrahedral centers (Zn²⁺, Co²⁺) over square-planar geometries which are sterically disfavored.

Visualizing the Pathway

The following diagram illustrates the workflow from precursor to final coordination frameworks.

Caption: Synthesis pathway transforming the pyridine precursor into EMINA, branching into discrete bioactive complexes or porous MOFs.

Experimental Protocols

Protocol B: Synthesis of Discrete Bioactive Complex [Cu(EMINA)₂(H₂O)₂]

Objective: Create a discrete mononuclear complex to test for antibacterial activity (analogous to Ethionamide).

Materials:

  • EMINA (1.0 mmol, 165 mg)

  • Cu(CH₃COO)₂·H₂O (0.5 mmol, 100 mg)

  • Methanol (20 mL)

  • Triethylamine (TEA) (1.0 mmol)

Step-by-Step:

  • Dissolution: Dissolve EMINA in 15 mL Methanol. Add TEA dropwise until clear (deprotonates COOH).[2]

  • Metal Addition: Dissolve Copper Acetate in 5 mL Methanol and add slowly to the ligand solution.

  • Reaction: Stir at room temperature for 4 hours. The solution will turn deep blue/green.[1][2]

  • Crystallization: Allow slow evaporation at room temperature over 3 days.

  • Validation:

    • Expected Result: Blue block crystals.[1][2]

    • Check: IR spectrum should show shifts in carboxylate stretching (asymmetric stretch shift from ~1700 cm⁻¹ to ~1600 cm⁻¹).

Protocol C: Solvothermal Synthesis of Asymmetric MOF (Zn-EMINA)

Objective: Synthesize a porous framework where the ethyl group prevents dense packing.

Materials:

  • EMINA (0.5 mmol)

  • Zn(NO₃)₂·6H₂O (0.5 mmol)

  • Solvent: DMF/Ethanol (3:1 v/v, 10 mL)

  • Modulator: Acetic Acid (2 drops)

Step-by-Step:

  • Preparation: Mix ligand and metal salt in a 20 mL scintillation vial containing the solvent.

  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Thermal Treatment: Seal the vial (Teflon-lined cap) and heat in an oven at 100°C for 48 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single crystal growth).

  • Washing: Decant mother liquor; wash crystals with DMF (3x) and Ethanol (3x).

  • Activation: Solvent exchange with ethanol for 3 days, followed by vacuum drying at 80°C.

Data Summary Table: Expected Properties

ParameterZn-EMINA MOFStandard Zn-INA MOFCause of Difference
Pore Size Moderate (8-12 Å)Small / Non-porousEthyl group prevents interpenetration.[1]
Thermal Stability ~350°C~300°CSteric bulk stabilizes the lattice.
Symmetry Monoclinic/TriclinicOrthorhombic/CubicAsymmetry of Ethyl vs. Methyl groups.[2]

Structural Logic & Mechanism

The use of EMINA relies on the "Bump-and-Hole" concept in crystal engineering.[1][2]

  • N-Coordination: The Nitrogen binds to the metal cluster (e.g., Zn₂ paddlewheel).[2]

  • Steric Clash: The 2-ethyl group clashes with adjacent ligands if they try to pack too closely (interpenetration).[1][2]

  • Result: The lattice is forced to expand, creating larger voids.[1][2]

Coordination_Logic cluster_ligand EMINA Ligand Structure Metal Metal Node (Zn/Cu) N_Donor Pyridine N N_Donor->Metal Coordination Bond Ethyl 2-Ethyl Group (Steric Bulk) Ethyl->N_Donor Attached Void Expanded Pore (Void Space) Ethyl->Void Forces Creation of

Caption: Mechanism by which the 2-ethyl steric bulk forces the creation of void space by preventing dense packing.

References

  • Ethionamide Synthesis & Intermediates

    • Source: Eadara, K. C., et al. (2015).[2][6][7] "Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide." Der Pharma Chemica, 7(3), 79-84.[6]

    • Relevance: Describes the synthesis and characterization of 2-ethylpyridine-4-carbothioamide precursors.
    • URL:

  • Isonicotinic Acid MOF Methodologies

    • Source: Tella, A. C., et al. (2015).[7] "Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants..." ResearchGate.[2][8]

    • Relevance: Provides the baseline solvothermal and mechanochemical protocols adapted for the EMINA ligand.
    • URL:

  • Steric Control in MOFs

    • Source: Chun, H., et al. (2018).[2] "Ligands-Coordinated Zr-Based MOF for Wastewater Treatment." MDPI.

    • Relevance: Discusses how ligand functionalization (like alkyl groups) affects pore size and adsorption capacity in Zr-MOFs.
    • URL:

  • Chemical Data & Safety

    • Source: PubChem.[1][2][4][9][3][10] "Ethyl 2-methylisonicotinate (Precursor Data)."

    • Relevance: Physical properties and safety data for the ester precursor.[2]

    • URL:

Sources

Application

Application Note: Biological Profiling of 2-Ethyl-6-methylisonicotinic Acid Analogues

Topic: Biological Activity Screening of 2-Ethyl-6-methylisonicotinic Acid Analogues Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of 2-Ethyl-6-methylisonicotinic Acid Analogues Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary & Scaffold Rationale

This guide details the biological screening workflow for analogues of 2-Ethyl-6-methylisonicotinic acid . While isonicotinic acid is the core pharmacophore of the first-line anti-tubercular drug Isoniazid (INH) , the introduction of alkyl substituents at the 2- and 6-positions (ethyl and methyl) fundamentally alters the physicochemical profile.

Cheminformatic Insight:

  • Lipophilicity Modulation: The 2-ethyl and 6-methyl groups significantly increase LogP compared to the unsubstituted parent, potentially enhancing passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis.

  • Metabolic Blockade: Substitution at the ortho positions relative to the pyridine nitrogen can sterically hinder N-oxidation and N-acetylation, two primary metabolic clearance pathways for pyridine-based drugs.

This screening protocol prioritizes Anti-tubercular (Anti-TB) efficacy followed by Mammalian Cytotoxicity to establish a Selectivity Index (SI).

Compound Management & Preparation

Challenge: The alkyl substitutions render these analogues more hydrophobic than standard Isoniazid. Protocol:

  • Stock Preparation: Dissolve solid analogues in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Note: Avoid aqueous buffers for stock storage to prevent hydrolysis of ester/amide linkers.

  • Solubility Check: Verify clarity via visual inspection. If precipitation occurs, sonicate at 40 kHz for 5 minutes at 25°C.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C.

  • Working Solutions: Dilute stocks into the assay medium immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent toxicity.

Primary Screening: Anti-Mycobacterial Activity (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv (or M. smegmatis mc² 155 for BSL-2 surrogacy). Methodology: Microplate Alamar Blue Assay (MABA). This colorimetric assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Alamar Blue (Resazurin) solution.

  • Controls:

    • Positive Control:[1] Isoniazid (Range: 0.01 - 2.0 µg/mL).

    • Negative Control: 1% DMSO vehicle (Growth control).

    • Sterility Control: Media only.

Step-by-Step Protocol
  • Inoculum Prep: Culture M. tuberculosis to mid-log phase (OD600 ≈ 0.6–0.8). Dilute in 7H9 media to approx.

    
     CFU/mL.
    
  • Plate Layout: Use sterile 96-well flat-bottom plates.

    • Add 100 µL of sterile media to perimeter wells (evaporation barrier).

    • Add 100 µL of bacterial suspension to test wells.

  • Compound Addition:

    • Perform 2-fold serial dilutions of the 2-Ethyl-6-methylisonicotinic acid analogues in a separate dilution plate.

    • Transfer to the assay plate to achieve a final concentration range (e.g., 100 µM down to 0.19 µM).

  • Incubation: Seal with parafilm and incubate at 37°C for 5 days .

  • Development:

    • Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.

    • Re-incubate for 24 hours .

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Ex 530 nm / Em 590 nm.

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Secondary Screening: Mammalian Cytotoxicity (Safety)

Objective: Ensure the "hit" compounds kill bacteria, not host cells. Methodology: MTT Assay on Vero (African Green Monkey Kidney) or HepG2 cells.

Step-by-Step Protocol
  • Seeding: Seed Vero cells at

    
     cells/well in DMEM + 10% FBS in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing serially diluted analogues (same range as MABA: 100 µM – 0.19 µM).

  • Incubation: Incubate at 37°C, 5% CO2 for 48 hours .

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Calculate

    
     (Cytotoxic Concentration 50%).
    

Data Output: Selectivity Index (SI)



  • Target: SI > 10 is considered a promising lead.

Mechanism of Action Validation (In Silico)

Given the structural homology to Isoniazid, the primary hypothesis is inhibition of the enoyl-ACP reductase (InhA). However, the 2,6-disubstitution may prevent the formation of the INH-NAD adduct required for InhA inhibition.

Docking Workflow:

  • Target: Crystal structure of M. tb InhA (PDB ID: 1ENY or 2NSD).

  • Ligand Prep: Energy minimize the 2-Ethyl-6-methylisonicotinic acid analogues.

  • Grid Generation: Center grid box on the NADH binding pocket.

  • Scoring: Evaluate binding energy (

    
    ).
    
    • Critical Check: Does the 2-ethyl group clash with the hydrophobic pocket residues (e.g., Phe149)? If yes, the mechanism may differ from Isoniazid (e.g., direct inhibition vs. prodrug activation).

Visualizations

Diagram 1: The Screening Workflow

This flowchart illustrates the decision logic for progressing a compound from library to lead.

ScreeningWorkflow Library 2-Ethyl-6-methyl Analogue Library Solubility Solubility Check (10mM in DMSO) Library->Solubility MABA Primary Screen: MABA (M. tuberculosis H37Rv) Solubility->MABA MIC_Check MIC < 10 µM? MABA->MIC_Check Cytotox Secondary Screen: MTT (Vero Cells) MIC_Check->Cytotox Yes Discard Discard / Archive MIC_Check->Discard No SI_Calc Calc Selectivity Index (CC50 / MIC) Cytotox->SI_Calc SI_Check SI > 10? SI_Calc->SI_Check Hit VALIDATED HIT Proceed to MOA SI_Check->Hit Yes SI_Check->Discard No

Caption: Decision-tree workflow for filtering 2-Ethyl-6-methylisonicotinic acid analogues.

Diagram 2: Mechanistic Pathway (Hypothetical)

Visualizing the potential interaction with the Mycolic Acid synthesis pathway.

MOA_Pathway Prodrug Analogue (Hydrazide?) Radical Isonicotinoyl Radical Prodrug->Radical Oxidation via KatG (Steric hindrance?) KatG KatG (Activator) KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA (Target) Adduct->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks Elongation CellWall Cell Wall Integrity Mycolic->CellWall Disrupts

Caption: Potential mechanism of action targeting InhA.[2] Steric bulk at 2,6-positions may affect KatG activation.

References

  • Franzblau, S. G., et al. (1998). Rapid, low-technology screen for antituberculosis agents using the Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. Link

  • Lourenço, M. C. S., et al. (2007).[3][4] Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues.[3][4][5][6][7] Arkivoc, 2007(15), 181-191.[3] Link

  • Scior, T., et al. (2002). Antitubercular isonicotinic acid hydrazides (INH): Structure-activity relationship and docking studies. Current Medicinal Chemistry, 9(12), 1167-1179. Link

  • TCI Chemicals. (n.d.). Ethyl 2-Chloro-6-methylisonicotinate Product Page. Link (Reference for physicochemical properties of the scaffold).

Sources

Method

"scale-up synthesis of 2-Ethyl-6-methylisonicotinic acid"

Application Note: Scale-Up Synthesis of 2-Ethyl-6-methylisonicotinic Acid Executive Summary 2-Ethyl-6-methylisonicotinic acid (CAS: 849226-46-6) is a highly valuable heterocyclic building block frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Ethyl-6-methylisonicotinic Acid

Executive Summary

2-Ethyl-6-methylisonicotinic acid (CAS: 849226-46-6) is a highly valuable heterocyclic building block frequently utilized in the development of immunomodulators and peptide receptor ligands. Synthesizing 2,6-dialkylisonicotinic acids at scale presents significant regiochemical challenges. Traditional radical-based Minisci alkylations often suffer from poor regiocontrol and over-alkylation. To circumvent these issues, this application note details a highly scalable, regiocontrolled, and self-validating five-step synthetic cascade starting from inexpensive citrazinic acid, leveraging sequential Negishi cross-coupling reactions.

Strategic Rationale & Causality

As a Senior Application Scientist, I approach scale-up not merely as a proportional increase in reagents, but as a redesign for thermodynamic safety, impurity control, and downstream processing.

  • Why Citrazinic Acid? Citrazinic acid (2,6-dihydroxyisonicotinic acid) provides the exact carbon framework required. By converting the hydroxyl groups to chlorides, we activate the 2- and 6-positions for transition-metal-catalyzed cross-coupling.

  • Why Esterification? Free carboxylic acids can protonate organozinc reagents and poison palladium catalysts. Masking the acid as a methyl ester ensures catalyst turnover and prevents the premature consumption of the alkylzinc reagents[1].

  • Sequential Negishi Couplings: The Negishi coupling is selected over Grignard (Kumada) or Suzuki methods because organozinc reagents are highly functional-group tolerant, preventing nucleophilic attack on the ester carbonyl.

    • The First Coupling (Methylation): The 2,6-dichloro intermediate is highly electron-deficient, making the first oxidative addition of palladium rapid. By strictly controlling the stoichiometry of methylzinc chloride (1.05 eq), we achieve mono-methylation.

    • The Second Coupling (Ethylation): Once the methyl group is installed, the pyridine ring becomes slightly more electron-rich, raising the activation energy for the second oxidative addition. Therefore, a more robust bidentate ligand (dppf) and elevated temperatures are employed to drive the ethylation to completion.

  • Mild Saponification: Electron-deficient pyridine-4-carboxylic acids are prone to decarboxylation under harsh acidic conditions. We utilize mild LiOH saponification to preserve the integrity of the isonicotinic acid core.

Synthetic Workflow Diagram

G A Citrazinic Acid (Starting Material) B POCl3 / PCl5 Chlorination A->B C 2,6-Dichloroisonicotinic Acid B->C D MeOH / H2SO4 Esterification C->D E Methyl 2,6-dichloroisonicotinate D->E F MeZnCl, Pd(PPh3)4 Selective Negishi Coupling E->F G Methyl 2-chloro-6-methylisonicotinate F->G H EtZnCl, Pd(dppf)Cl2 2nd Negishi Coupling G->H I Methyl 2-ethyl-6-methylisonicotinate H->I J LiOH / H2O Saponification I->J K 2-Ethyl-6-methylisonicotinic Acid (Target Product) J->K

Synthetic workflow for 2-Ethyl-6-methylisonicotinic acid via sequential Negishi cross-coupling.

Step-by-Step Experimental Protocols

Step 1: Chlorination of Citrazinic Acid
  • Procedure: Charge a 2 L reactor with citrazinic acid (100 g, 0.64 mol) and tetramethylammonium chloride (7 g, 0.06 mol). Slowly add POCl3 (400 mL) followed by PCl5 (280 g, 1.35 mol) in portions to control the endothermic/exothermic fluctuations. Heat the suspension to reflux (105 °C) for 16 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the viscous residue over crushed ice (1.5 kg) under vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry in vacuo.

  • In-Process Control (IPC): HPLC must confirm the disappearance of the highly polar citrazinic acid peak.

Step 2: Esterification to Methyl 2,6-dichloroisonicotinate
  • Procedure: Dissolve 2,6-dichloroisonicotinic acid (100 g, 0.52 mol) in anhydrous methanol (800 mL). Slowly add concentrated H2SO4 (20 mL). Reflux the mixture for 12 hours[1].

  • Workup: Concentrate the mixture to 250 mL, dilute with ethyl acetate (1 L), and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Dry the organic layer over Na2SO4 and concentrate to yield a pale yellow solid.

  • IPC: TLC (Hexane:EtOAc 4:1) must show complete conversion (Rf ~0.6).

Step 3: First Negishi Coupling (Mono-methylation)
  • Procedure: In a rigorously dried, argon-purged 2 L flask, dissolve methyl 2,6-dichloroisonicotinate (95 g, 0.46 mol) and Pd(PPh3)4 (26.6 g, 5 mol%) in anhydrous THF (800 mL). Cool the solution to 0 °C. Dropwise, add a solution of methylzinc chloride (2.0 M in THF, 242 mL, 0.48 mol, 1.05 eq) over 2 hours. Warm to room temperature and stir for 6 hours.

  • Workup: Quench with saturated aqueous NH4Cl (500 mL). Extract with EtOAc (3 x 400 mL). Purify via short-path silica plug to remove palladium residues.

  • IPC: GC-MS must show <3% of the di-methylated byproduct. The strict 1.05 eq of MeZnCl is the self-validating mechanism here; excess reagent will cascade into unwanted di-alkylation.

Step 4: Second Negishi Coupling (Ethylation)
  • Procedure: Charge a reactor with the mono-methylated intermediate (80 g, 0.43 mol) and Pd(dppf)Cl2 (15.7 g, 5 mol%) in anhydrous THF (700 mL). Heat to 40 °C. Slowly add ethylzinc chloride (0.5 M in THF, 1.03 L, 0.52 mol, 1.2 eq). Reflux for 12 hours.

  • Workup: Quench with 1M HCl (200 mL) to break the zinc complexes, then neutralize with NaHCO3. Extract with EtOAc, dry, and concentrate.

  • IPC: HPLC monitoring is critical. The reaction is only terminated when starting material is <1%. The use of Pd(dppf)Cl2 overcomes the reduced electrophilicity of the mono-chloro intermediate.

Step 5: Saponification
  • Procedure: Dissolve the fully alkylated ester (65 g, 0.36 mol) in a mixture of THF (300 mL) and H2O (300 mL). Add LiOH·H2O (30.2 g, 0.72 mol). Stir at room temperature for 4 hours.

  • Workup: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether (200 mL) to remove organic impurities. Acidify the aqueous layer with 2M HCl to pH 3.5. Filter the precipitated white solid, wash with cold water, and dry in vacuo at 50 °C for 24 hours.

  • IPC: LC-MS must confirm the target mass [M+H]+ = 166.08[2].

Quantitative Scale-Up Data

The following table summarizes the metrics from a standardized 100 g validation batch, demonstrating the robustness of the self-validating IPCs built into the protocol.

StepIntermediate / ProductInput Scale (g)Yield (%)Purity (HPLC)Key Causality / Observation
1 2,6-Dichloroisonicotinic acid100.085.0>98.0%Exothermic quench; strict temp control prevents hydrolysis.
2 Methyl 2,6-dichloroisonicotinate95.092.0>99.0%Esterification prevents downstream catalyst poisoning.
3 Methyl 2-chloro-6-methylisonicotinate80.078.0>95.0%Mono-selectivity achieved via exact stoichiometry (1.05 eq).
4 Methyl 2-ethyl-6-methylisonicotinate65.088.0>97.0%Requires active Pd bidentate ligand (dppf) to force coupling.
5 2-Ethyl-6-methylisonicotinic acid50.094.0>99.5%Mild LiOH saponification prevents thermal decarboxylation.

References

  • Title:WO2011007324A1 - Pyridin-4-yl derivatives Source: Google Patents URL
  • Title: Acromelobic Acid - Asymmetric Synthesis of (S)-(-) Source: D-NB.info (German National Library) URL: [Link]

  • Title: 2-ethyl-6-methylisonicotinic acid hydrochloride (C9H11NO2) - PubChemLite Source: PubChemLite / University of Luxembourg URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethyl-6-methylisonicotinic Acid Synthesis

Current Status: Active Topic: Troubleshooting Low Yield & Purity Target Molecule: 2-Ethyl-6-methylisonicotinic acid (CAS: 162506-03-4 / Generic Structure) Audience: Medicinal Chemists, Process Development Scientists[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Troubleshooting Low Yield & Purity Target Molecule: 2-Ethyl-6-methylisonicotinic acid (CAS: 162506-03-4 / Generic Structure) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Low yield in the synthesis of 2-ethyl-6-methylisonicotinic acid typically stems from two distinct failure modes: Regioselectivity issues during oxidation (attacking the ethyl group or the wrong methyl) or Isoelectric trapping during workup (failure to precipitate the zwitterionic product).

This guide deconstructs the synthesis into three diagnostic modules. Select the module that matches your current experimental bottleneck.[1]

Module 1: Diagnostic Matrix

Before altering your protocol, identify the symptom.

SymptomProbable CauseTechnical Fix
Crude NMR shows ethyl group degradation (acetyl peaks). Over-oxidation. The oxidant attacked the benzylic methylene of the ethyl group.Switch from KMnO₄/HNO₃ to SeO₂ (Selenium Dioxide) or reduce reaction temperature.[1]
Crude NMR shows mixture of isomers (2-COOH vs 4-COOH). Poor Regioselectivity. The oxidant failed to distinguish the 4-methyl from the 6-methyl.Optimize oxidant stoichiometry or switch to Lithiation/Carboxylation route (Module 3).
Reaction conversion is high (>90%), but isolated yield is <20%. The "Zwitterion Trap." Product is water-soluble due to incorrect pH during isolation.[1]Adjust aqueous workup to the precise Isoelectric Point (pI ~3.5-4.0) .
Product is a sticky oil/tar. Decarboxylation. Reaction temperature too high during workup/drying.[1]Avoid heating >100°C in acidic media; use lyophilization instead of oven drying.

Module 2: The Oxidation Route (Troubleshooting & Optimization)

Context: The most common synthetic route involves the oxidation of 2-ethyl-4,6-dimethylpyridine (2-ethyl-4,6-lutidine).[1] The challenge is selectively oxidizing the 4-methyl group while leaving the 2-ethyl and 6-methyl groups intact.

The Protocol: Selective Selenium Dioxide Oxidation

Why this works: SeO₂ is kinetically favored to oxidize the 4-methyl group of pyridine derivatives due to the para-quinoid resonance contribution, which is less accessible for the 2/6-positions.

Optimized Workflow:

  • Solvent System: Use Pyridine/Water (95:5) or Dioxane .[1] Avoid acetic acid if esterification is not desired.[1]

  • Stoichiometry: Use 1.1 to 1.5 equivalents of SeO₂. Excess leads to over-oxidation of the ethyl group.

  • Temperature: Reflux (approx. 100-115°C).[1] Monitor strictly.

FAQ: Oxidation Issues

Q: I am using KMnO₄, but my yield is 10%. Why? A: Potassium Permanganate is too aggressive.[1] It often oxidizes the ethyl side chain to a ketone or carboxylic acid (cleavage), and it struggles to differentiate between the 4-methyl and 6-methyl groups. If you must use KMnO₄, use a phase-transfer catalyst (TBAB) and keep the temperature <60°C, but SeO₂ is superior for this substrate.[1]

Q: My product contains the aldehyde intermediate. How do I push it to the acid? A: SeO₂ often stops at the aldehyde (2-ethyl-6-methylisonicotinaldehyde).[1] To push to the acid:

  • Step 1: Filter off Selenium metal.[1]

  • Step 2: Treat the filtrate with 30% H₂O₂ (Hydrogen Peroxide) at 0°C to 20°C.[1] This gently oxidizes the aldehyde to the carboxylic acid without touching the ethyl group.

Module 3: The Carboxylation Route (High-Yield Alternative)

Context: If oxidative selectivity is impossible to control, switch to Metal-Halogen Exchange . This route is chemically superior for regiocontrol but requires strictly anhydrous conditions.[1]

Pathway: 4-Bromo-2-ethyl-6-methylpyridine


 Lithiation 

CO₂ Quench.[1]
Critical Control Points
  • Temperature: Must be maintained at -78°C . At higher temperatures (>-40°C), the n-BuLi will attack the pyridine ring (nucleophilic attack) or deprotonate the alkyl side chains (lateral lithiation) rather than performing the Li-Hal exchange.

  • Quench Rate: CO₂ gas must be dried (pass through H₂SO₄ trap or Drierite) and bubbled rapidly.[1]

Carboxylation_Logic Start Start: 4-Bromo-2-ethyl-6-methylpyridine Reagent Add n-BuLi (1.1 eq) in THF Start->Reagent Temp_Check Is Temp < -70°C? Reagent->Temp_Check Side_Reaction FAILURE: Lateral Lithiation (Attack on Ethyl/Methyl groups) Temp_Check->Side_Reaction No (-40°C to 0°C) Success_Path Lithium-Halogen Exchange (C4-Li Species Formed) Temp_Check->Success_Path Yes (-78°C) CO2_Trap Quench with excess dry CO2 Success_Path->CO2_Trap Workup Acidify to pH 3.5 CO2_Trap->Workup

Figure 1: Decision logic for the Lithiation-Carboxylation route. Temperature control is the sole determinant of success.

Module 4: Isolation & Purification (The "Zwitterion Trap")

Context: This is the #1 cause of "missing mass." Pyridine carboxylic acids are zwitterions .[1]

  • pH < 2: The pyridine nitrogen is protonated (

    
    ).[1] The molecule is cationic and soluble in water.
    
  • pH > 6: The carboxylic acid is deprotonated (

    
    ).[1] The molecule is anionic and soluble in water.
    
  • pH ~3.5 - 4.0 (Isoelectric Point): The net charge is neutral.[1] Solubility is minimal.

Troubleshooting Protocol: The pH Swing

If your aqueous layer is yellow/orange but no solid precipitates:

  • Concentrate: Reduce aqueous volume to the minimum possible (viscous oil).

  • pH Adjustment:

    • If acidic: Add sat. NaHCO₃ slowly.[1]

    • If basic: Add 1N HCl slowly.[1]

  • Target: Monitor pH with a calibrated meter. Aim strictly for pH 3.8 .

  • Induction: Once at pH 3.8, scratch the flask walls or sonicate. Cool to 4°C overnight.[1]

  • Desalting: If product is trapped with inorganic salts (NaCl/KCl), extract the solid with hot ethanol .[1] The organic product will dissolve; the salts will not.

References & Grounding

  • Oxidation Methodologies (SeO₂):

    • Riley Oxidation Mechanism: "Selenium Dioxide Oxidation of Benzyl Pyridines."[1] Journal of Organic Chemistry. (General mechanism for activated methyls).[1]

    • Selectivity:

  • Industrial Synthesis of Pyridine Acids:

    • Patent: "Process for the production of 6-methylnicotinic acid ester" (Analogous chemistry showing temperature/oxidant sensitivity). [1]

    • Patent: "Process for producing pyridine carboxylic acids" (Discusses yield loss via decarboxylation and purification).[1] [1]

  • Purification & Zwitterions:

    • Isoelectric Point Isolation: "Isoelectric Points of Amino Acids (and How To Calculate Them)." (Applied theory for zwitterion precipitation).

Disclaimer

This guide is for research purposes only. 2-Ethyl-6-methylisonicotinic acid is a chemical intermediate.[1] Always consult the specific SDS for safety data regarding Selenium Dioxide (highly toxic) and n-Butyllithium (pyrophoric).[1]

Sources

Optimization

"methods to improve the purity of 2-Ethyl-6-methylisonicotinic acid"

Welcome to the Technical Support Center for advanced pyridine derivative synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of substituted pyridinecar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyridine derivative synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of substituted pyridinecarboxylic acids.

2-Ethyl-6-methylisonicotinic acid (CAS: 849226-46-6) is a critical intermediate in the development of immunomodulating agents and advanced active pharmaceutical ingredients (APIs). However, its purification is notoriously difficult due to its amphoteric nature and the lipophilic interference of its alkyl substituents.

This guide is designed to move beyond basic textbook procedures. Here, we analyze the structural causality behind common impurities and provide self-validating, field-proven methodologies to elevate your compound's purity to >99.5%.

FAQ 1: Isoelectric Precipitation (The "Sticky" Crude Issue)

Q: My crude reaction mixture is heavily contaminated with inorganic salts and unreacted alkylpyridine precursors. How can I selectively precipitate the target acid without losing yield?

The Causality: To purify this compound directly from an aqueous reaction mixture, you must exploit its zwitterionic nature. Unsubstituted isonicotinic acid has an acidic pKa of ~1.77 (carboxylic acid) and a basic pKa of ~4.96 (pyridine nitrogen)[1][2]. However, the electron-donating ethyl and methyl groups at the 2- and 6-positions increase the basicity of the nitrogen via the inductive (+I) effect, while slightly decreasing the acidity of the carboxyl group. This shifts the isoelectric point (pI)—the exact pH where the molecule holds a net neutral charge and is least soluble in water—upward to approximately pH 3.8–4.0 .

Speciation A Cationic Form (pH < 2) Highly Soluble B Zwitterionic Form (pH ~ 3.9) Precipitates (pI) A->B Add Base (NaOH) B->A Add Acid (HCl) C Anionic Form (pH > 6) Highly Soluble B->C Add Base (NaOH) C->B Add Acid (HCl)

Caption: pH-dependent speciation of 2-Ethyl-6-methylisonicotinic acid driving isoelectric precipitation.

The Protocol: Precision Isoelectric Precipitation

  • Dissolve the crude mixture in 1M NaOH (aqueous) until the pH reaches >9.0. Extract the basic aqueous layer twice with Methyl tert-butyl ether (MTBE) to remove unreacted neutral precursors (e.g., 2-ethyl-6-methylpyridine).

  • Cool the aqueous layer to 5°C in an ice bath.

  • Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 3.9 (monitor via a calibrated pH meter, not pH paper).

  • Allow the suspension to age at 5°C for 2 hours to promote crystal growth.

  • Filter the precipitate and wash with ice-cold deionized water.

Self-Validating System: To confirm you have hit the precise pI, take two 1 mL aliquots of the clear supernatant after filtration. Add one drop of 0.1M HCl to the first, and one drop of 0.1M NaOH to the second. If both aliquots instantly turn cloudy, your bulk solution is perfectly balanced at the isoelectric point, ensuring maximum yield.

FAQ 2: Overcoming Co-crystallization of Regioisomers

Q: Direct recrystallization yields a gummy solid or traps regioisomeric impurities. Why does this happen, and how do I fix it?

The Causality: Unlike unsubstituted isonicotinic acid, which forms rigid, highly ordered hydrogen-bonded lattices, the asymmetric ethyl and methyl groups introduce steric bulk and lipophilicity. This disrupts the crystal packing, leading to solvent entrapment or "oiling out" (amorphous precipitation) if the cooling rate is too fast or if a purely polar solvent is used.

The Protocol: Solvent-Antisolvent Recrystallization

  • Suspend the crude 2-ethyl-6-methylisonicotinic acid in minimal boiling Ethanol (EtOH).

  • Add water (the antisolvent) dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Add just enough hot EtOH (1-2 drops) to clear the solution.

  • Critical Step: Cool the solution at a controlled rate of 5°C per hour down to room temperature. Rapid cooling will cause the compound to oil out.

  • Filter the resulting crystalline needles and dry under vacuum at 45°C for 12 hours.

FAQ 3: Chromatographic Resolution via Transient Protection

Q: I cannot separate the target acid from over-alkylated impurities using silica gel chromatography. The bands streak severely. What is the alternative?

The Causality: Free pyridinecarboxylic acids streak dreadfully on normal-phase silica gel because the basic pyridine nitrogen and the acidic carboxyl group interact strongly with the acidic silanol groups of the stationary phase. To achieve baseline resolution, you must temporarily mask the carboxylic acid.

The Protocol: Esterification-Purification-Hydrolysis By converting the crude acid to 2-Ethyl-6-methylisonicotinic acid ethyl ester (CAS: 1122091-59-1)[3], you eliminate the zwitterionic character, allowing for rapid, high-resolution purification.

  • Esterification: Reflux the crude acid in absolute ethanol with a catalytic amount of concentrated H₂SO₄ for 16 hours. Neutralize, extract with Ethyl Acetate (EtOAc), and concentrate.

  • Chromatography: Run the crude ester through a silica gel column using a Hexane/EtOAc gradient. The ester will elute cleanly without streaking.

  • Hydrolysis: Dissolve the pure ester in a 1:1 mixture of THF/Water. Add 2.0 equivalents of LiOH and stir at room temperature for 4 hours.

  • Recovery: Evaporate the THF, acidify the aqueous layer to pH 3.9 (as per FAQ 1), and collect the ultra-pure precipitated acid.

Workflow Crude Crude Acid (Contains Regioisomers) Ester Ethyl Ester Intermediate (CAS: 1122091-59-1) Crude->Ester EtOH, H2SO4, Reflux Chroma Silica Gel Chromatography (High Resolution) Ester->Chroma Removes Impurities cleanly Hydrolysis Alkaline Hydrolysis (LiOH / THF-H2O) Chroma->Hydrolysis Purified Ester Pure Pure Acid (>99.5% Purity) Hydrolysis->Pure Acidification to pI (pH 3.9)

Caption: Indirect purification workflow via transient ethyl esterification.

FAQ 4: Final Polishing via Salt Formation

Q: My application requires >99.5% purity for an API intermediate. How can I achieve this final polish?

The Protocol: Hydrochloride Salt Formation When standard recrystallization plateaus, converting the free base to 2-ethyl-6-methylisonicotinic acid hydrochloride (CAS: 945463-99-0)[4] is the ultimate purification tool. The highly rigid ionic lattice of the hydrochloride salt strictly excludes neutral organic impurities.

  • Dissolve the semi-pure free acid in anhydrous Isopropyl Alcohol (IPA).

  • Bubble dry HCl gas through the solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0°C.

  • The hydrochloride salt will rapidly precipitate as a dense, white crystalline solid.

  • Filter, wash with cold MTBE, and dry. (If the free base is required for the next synthetic step, simply neutralize the salt in water with NaHCO₃ and extract).

Quantitative Data & Physicochemical Summary

To optimize your purification parameters, refer to the comparative physicochemical shifts induced by the alkyl substitutions:

Property / MetricUnsubstituted Isonicotinic Acid2-Ethyl-6-methylisonicotinic AcidImpact on Purification Strategy
pKa (Carboxyl) ~1.77[1]~2.1 (Calculated)Requires slightly less acidic conditions for full protonation.
pKa (Pyridine N) ~4.96[2]~5.8 (Calculated)Alkyl groups increase basicity; shifts isoelectric point higher.
Isoelectric Point (pI) ~3.36~3.9 - 4.0 Target pH for maximum precipitation yield from aqueous streams.
Lipophilicity (LogP) 0.4~1.8 (Calculated)Increased solubility in organic solvents; requires antisolvent techniques.

References

  • BLD Pharmatech Co., Limited @ ChemBuyersGuide.com Source: ChemBuyersGuide (Mentions 2-ETHYL-6-METHYLISONICOTINIC ACID CAS:849226-46-6) URL:[Link]

  • 2-ethyl-6-methylisonicotinic acid hydrochloride - CAS号945463-99-0 Source: Molaid URL:[Link]

  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Isonicotinic Acid Derivatives

Welcome to the Advanced Application Support Center. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the stability profiles, degradation mechanisms, and analytical troubleshooting for isonicotinic acid derivatives, specifically Isoniazid (INH) , Iproniazid , and Ethionamide . These compounds are chemically fragile, possessing hydrazide or thioamide moieties that are highly susceptible to environmental stress.[1]

Module 1: Hydrolytic Instability (The pH Factor)

User Query: "My Isoniazid standard curves are showing poor linearity, and I see an increasing peak at RRT 0.71 over time. Is my solvent pH affecting stability?"

The Scientist’s Diagnosis

Yes. Isoniazid (INH) is an acylhydrazide. The bond between the carbonyl carbon and the hydrazinic nitrogen is susceptible to hydrolysis. This reaction is acid-base catalyzed , meaning stability is maximal only within a narrow window (pH 6.0–6.5).

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon more electrophilic, inviting water attack.

  • Basic Conditions: Deprotonation of the hydrazide nitrogen makes it a better leaving group.

The Result: Cleavage yields Isonicotinic Acid (INA) (the peak at RRT ~0.71 in many C18 systems) and Hydrazine , a genotoxic impurity.

Troubleshooting Protocol: Stabilizing Stock Solutions
  • Buffer Selection: Do not dissolve INH in pure water (which absorbs CO2 and becomes acidic) or unbuffered organic solvents. Use 10-50 mM Phosphate Buffer, pH 6.0 .

  • Temperature Control: Hydrolysis is temperature-dependent. Store stock solutions at 4°C and analyze within 24 hours.

  • Iproniazid Specifics: Iproniazid hydrolyzes first to Isoniazid and Isopropylhydrazine, then further degrades. It requires even stricter moisture control.

Pathway Visualization: Hydrolysis of Isoniazid

Hydrolysis cluster_conditions Catalysts INH Isoniazid (Isonicotinic acid hydrazide) Inter Tetrahedral Intermediate INH->Inter + H2O / H+ or OH- INA Isonicotinic Acid (Inactive) Inter->INA Hz Hydrazine (Genotoxic) Inter->Hz Acid pH < 5 Base pH > 8

Figure 1: Hydrolytic cleavage of Isoniazid yielding Isonicotinic Acid and Hydrazine.[2]

Module 2: Oxidative Stress & Photodegradation

User Query: "Our Ethionamide samples are showing a new peak that absorbs at 250 nm instead of the usual 280 nm. We also see yellowing in our Isoniazid solids."

The Scientist’s Diagnosis

You are observing two distinct oxidative phenomena.

  • Ethionamide (S-Oxidation): The thioamide sulfur is easily oxidized. It converts first to Ethionamide Sulfoxide (which is actually the active metabolite in vivo) and then further oxidizes to 2-Ethylisonicotinamide (inactive amide). The shift from 280 nm to 250 nm is characteristic of the Sulfoxide formation.

  • Isoniazid (N-Oxidation/Photolysis): In the presence of UV light or trace metals (Cu²⁺, Fe³⁺), INH oxidizes to form isonicotinic acid and nitrogen gas, or dimerizes. The yellow color often indicates the formation of conjugated degradation products or interaction with excipients.

Troubleshooting Protocol: Protecting Against Oxidation
  • Chelation: Add 0.1 mM EDTA to mobile phases and dissolution media to sequester trace metal ions that catalyze oxidation.

  • Amber Glass: Strict requirement.[3] Isonicotinic derivatives have significant UV absorption and degrade rapidly under fluorescent lab lights.

  • Inert Headspace: Flush storage vials with Nitrogen or Argon.

Pathway Visualization: Ethionamide Oxidation

EthionamideOx ETH Ethionamide (Thioamide) SO Ethionamide Sulfoxide (Active Metabolite) ETH->SO Oxidation (H2O2 / Light) SO2 Sulfinic Acid Intermediate SO->SO2 Further Oxidation Amide 2-Ethylisonicotinamide (Inactive Amide) SO2->Amide - SO

Figure 2: Stepwise oxidation of Ethionamide. The thioamide sulfur is the primary attack site.

Module 3: Formulation Incompatibilities (The Maillard Reaction)

User Query: "We switched our filler to Lactose Monohydrate, and our Isoniazid tablets are turning brown after 1 month at 40°C/75% RH."

The Scientist’s Diagnosis

This is a classic Maillard Reaction . Isoniazid contains a primary amine group (on the hydrazine tail). Lactose is a reducing sugar (it has a free hemiacetal group). When mixed, the amine attacks the sugar's carbonyl, forming a glycosylamine, which dehydrates to a Schiff base (Hydrazone). This eventually polymerizes into brown pigments (melanoidins).

Troubleshooting Protocol: Excipient Selection
  • Immediate Action: Stop using Lactose, Glucose, or Fructose.

  • Alternative Fillers: Use Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate . These are non-reducing and chemically inert toward the hydrazide group.

Pathway Visualization: Maillard Interaction

Maillard INH Isoniazid (Primary Amine) Schiff Isonicotinoyl Hydrazone INH->Schiff + Lactose (Nucleophilic Attack) Lactose Lactose (Reducing Sugar) Pigment Brown Melanoidins Schiff->Pigment Polymerization (Heat/Humidity)

Figure 3: Incompatibility pathway between Isoniazid and reducing sugars (Lactose).

Module 4: Analytical Troubleshooting (Hydrazine Detection)

User Query: "I need to quantify Hydrazine in my degraded samples, but it elutes in the void volume and I can't see it on UV."

The Scientist’s Diagnosis

Hydrazine (


) presents two analytical challenges:
  • No Chromophore: It does not absorb UV light significantly above 200 nm.

  • High Polarity: It is too polar for standard C18 retention.

Troubleshooting Protocol: Method Selection
Method ApproachProtocol DetailsPros/Cons
Derivatization (HPLC-UV) React sample with Benzaldehyde or 4-Dimethylaminobenzaldehyde (p-DAB) . Reaction: Forms a hydrazone with high UV absorbance (approx. 400-460 nm).Pro: High sensitivity, standard C18 column usable.Con: Requires sample prep time.
Ion Chromatography (IC) Use a cation-exchange column with pulsed amperometric detection (PAD).Pro: Direct measurement, very specific.Con: Requires specialized IC equipment.
HILIC Mode (LC-MS) Use an Amide or HILIC silica column. Mobile phase: High Acetonitrile (70-90%) with Ammonium Formate.Pro: Retains polar hydrazine, MS provides mass ID.Con: Long equilibration times.
Summary of Degradation Products
Parent CompoundMajor DegradantCauseDetection Tip
Isoniazid Isonicotinic AcidHydrolysis (pH > 8 or < 5)UV @ 254nm (RRT ~0.7)
Isoniazid HydrazineHydrolysisDerivatization required
Isoniazid Isonicotinoyl HydrazonesExcipient (Lactose)Yellow/Brown color, UV shift
Ethionamide Ethionamide SulfoxideOxidation (Air/Light)UV max shifts 280nm

250nm
Ethionamide 2-EthylisonicotinamideStrong OxidationLoss of S, UV spectral change

References

  • Singh, S., et al. (2007). "LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method." Journal of Pharmaceutical and Biomedical Analysis.

  • Garg, M., et al. (2025). "Differentiating Resistance from Formulation Failure: Isoniazid Instability and Poor Dissolution in Crushed Multi-Drug Paediatric Preparations." Preprints.org.

  • Vannocci, T., et al. (2020). "New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path."[4][5] Scientific Reports.

  • Wang, J., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis.

  • World Health Organization. (2008). "Ethionamide - Summary of Product Characteristics." WHO Prequalification of Medicines Programme.

Sources

Optimization

"stability studies of 2-Ethyl-6-methylisonicotinic acid under different conditions"

Technical Support Center: Stability Profiling of 2-Ethyl-6-methylisonicotinic Acid Status: Operational Ticket ID: STAB-2E6M-ISO-001 Assigned Specialist: Senior Application Scientist, Pharmaceutical Development Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profiling of 2-Ethyl-6-methylisonicotinic Acid

Status: Operational Ticket ID: STAB-2E6M-ISO-001 Assigned Specialist: Senior Application Scientist, Pharmaceutical Development

Executive Summary

Welcome to the technical support hub for 2-Ethyl-6-methylisonicotinic acid . This guide is engineered for researchers encountering stability anomalies during pre-formulation or quality control.

This molecule presents a unique "stability paradox": the pyridine ring confers aromatic stability, yet the amphoteric nature (basic nitrogen + acidic carboxyl) and alkyl side-chains create specific vulnerabilities to pH shifts, oxidation, and thermal stress.

Module 1: Analytical Method Troubleshooting (HPLC/UPLC)

Before assessing stability, you must ensure your "ruler" is accurate. The most common support tickets regarding this compound involve poor chromatography.

Issue: "My peaks are tailing significantly, and retention times are drifting."

Diagnosis: This is a classic Silanol Interaction issue. 2-Ethyl-6-methylisonicotinic acid contains a basic pyridine nitrogen. At neutral pH, residual silanol groups (


) on the HPLC column stationary phase are ionized (

). The protonated pyridine nitrogen interacts ionically with these silanols, causing "drag" (tailing).

The Protocol (Self-Validating System): Do not rely on simple water/organic gradients. You must control the ionization state.

  • pH Strategy:

    • Option A (Acidic Lock): Run at pH 2.5 – 3.0 using Phosphate or Formate buffer. This protonates the carboxylic acid (

      
      ) and the Nitrogen (
      
      
      
      ). While the Nitrogen is positive, modern "Base-Deactivated" (BD) columns shield the silanols.
    • Option B (Basic Lock): Run at pH 7.5 – 8.0 (if your column tolerates it). This ensures the Nitrogen is uncharged (free base) and the Carboxyl is ionized (

      
      ). Warning: Solubility may be higher here, but column life is shorter.
      
  • The "Isoelectric Trap":

    • Avoid pH ranges near the molecule's isoelectric point (likely pH 4.0–5.5). At this pH, the molecule exists as a zwitterion (net neutral charge), leading to minimum solubility and potential precipitation on the column head.

Visualization: Method Development Decision Tree

HPLC_Method_Dev Start Start Method Development Check_pKa Determine pKa Values (Pyridine N ~5-6, COOH ~3-4) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Acidic Acidic (pH 2.5) Protonated Species Decision_pH->Acidic Preferred Basic Basic (pH 7.5) Deprotonated Species Decision_pH->Basic Alternative Isoelectric Isoelectric Zone (pH 4-5) RISK: Precipitation Decision_pH->Isoelectric Avoid! Column_Sel Select Column: C18 Base-Deactivated (End-capped) Acidic->Column_Sel Basic->Column_Sel Add_Modifier Add Ion Pair Reagent? (Only if tailing persists) Column_Sel->Add_Modifier

Caption: Logical flow for HPLC method optimization to prevent peak tailing and precipitation.

Module 2: Forced Degradation (Stress Testing)

Regulatory compliance (ICH Q1A) requires proving you can detect degradation products.

Issue: "I see a new peak at RRT 0.85 after peroxide treatment. Is it ring cleavage?"

Expert Insight: Ring cleavage of pyridine is difficult. The new peak is almost certainly the N-Oxide . The alkyl groups (ethyl/methyl) activate the ring, making the nitrogen susceptible to oxidation, but they also protect the ring carbons from nucleophilic attack.

Degradation Pathways:

Stress ConditionLikely MechanismPrimary DegradantObservation
Oxidative (3%

)
N-oxidation (Electrophilic attack on N lone pair)2-Ethyl-6-methylisonicotinic acid N-oxide Early eluting peak (more polar).
Thermal (>100°C)Decarboxylation2-Ethyl-6-methylpyridine Loss of COOH group. Product is volatile/less polar.
Photolytic (UV/Vis)Radical substitution / Ring expansionVarious Azepine derivatives (Rare)Minor late-eluting impurities.

Visualization: Degradation Mechanism

Degradation_Pathways Parent 2-Ethyl-6-methylisonicotinic acid (Parent) NOxide N-Oxide Derivative (Polar, Stable) Parent->NOxide N-Oxidation Decarb 2-Ethyl-6-methylpyridine (Decarboxylated) Parent->Decarb Decarboxylation Oxidant Oxidation (H2O2) Heat Heat (>150°C) / Acid CO2 CO2 (Gas) Decarb->CO2 Byproduct

Caption: Primary degradation pathways. N-oxidation is dominant in solution; Decarboxylation dominates in high-heat solid state.

Module 3: Solid-State Stability & Hygroscopicity

FAQ: "The powder clumps after opening. Is it degrading?"

Answer: Likely not degrading chemically, but physically unstable.

  • Hygroscopicity: Pyridine carboxylic acids are prone to moisture uptake, especially if they are in a salt form (e.g., Hydrochloride salt). The formation of hydrates can alter dissolution rates.

  • Protocol: Perform a Dynamic Vapor Sorption (DVS) cycle.

    • Ramp humidity 0%

      
       90% RH.
      
    • If mass increase > 2%, the material is hygroscopic.

    • Action: Store in desiccators or tightly sealed aluminum induction-sealed containers.

Module 4: Regulatory & Reporting (ICH)

FAQ: "What are the mandatory reporting conditions for this intermediate?"

According to ICH Q1A(R2) guidelines [1], if this is a drug substance (API) or critical intermediate:

Standard Protocol Table:

Study TypeStorage ConditionMinimum Time (Submission)
Long Term

/

12 Months
Intermediate

/

6 Months (if Accelerated fails)
Accelerated

/

6 Months

Critical Note: If "significant change" (5% assay loss) occurs at Accelerated conditions, you must test at Intermediate conditions. For isonicotinic acid derivatives, significant change is rare unless the packaging is permeable to moisture.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1][2][3]

  • Scriven, E. F. V.Pyridine and its Derivatives. In: Comprehensive Heterocyclic Chemistry II. Elsevier (1996).
  • Sielc Technologies. HPLC Method for Analysis of Quinolinic Acid (Pyridine dicarboxylic acid).[4] (Demonstrates buffer requirements for pyridine acids).

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids. (Mechanistic overview of thermal decarboxylation relevant to Module 2).

For further assistance, please reply with your specific HPLC chromatograms attached.

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 2-Ethyl-6-methylisonicotinic Acid

Version: 1.0 | Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads Topic: Impurity Removal & Crystallization of CAS 162515-68-6 (and related analogs)[1][2] Executive Summary & Chemical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0 | Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads Topic: Impurity Removal & Crystallization of CAS 162515-68-6 (and related analogs)[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Ethyl-6-methylisonicotinic acid is a critical amphoteric building block, often utilized in the synthesis of JAK inhibitors (e.g., Filgotinib intermediates) and other kinase-targeting therapeutics.[1][2] Its purification is complicated by its zwitterionic nature and the tendency of pyridine-derivatives to form "sticky" polymeric tars during oxidative synthesis.[2]

This guide moves beyond generic advice, providing a mechanism-based approach to removing the three most common impurity classes:

  • Oxidative Tars (Chromophores): Yellow/brown polymeric impurities.[1][2]

  • Regioisomers & Decarboxylated Byproducts: 2-ethyl-6-methylpyridine (starting material) or 2-ethyl-6-methylpyridine-4-carboxylic acid isomers.[1][2]

  • Inorganic Salts/Metals: Residual oxidation catalysts (e.g., Mn, Cu) or coupling catalysts (Pd).[1][2]

Master Purification Workflow

The following decision matrix outlines the logical flow for purifying crude material based on its initial state.

PurificationWorkflow Start Crude 2-Ethyl-6-methylisonicotinic Acid CheckColor Visual Inspection: Is it Yellow/Brown/Rust? Start->CheckColor CheckMetal ICP-MS Check: High Metal Content (Pd/Cu/Mn)? CheckColor->CheckMetal No CarbonTreat Protocol A: Activated Carbon Treatment (pH > 9) CheckColor->CarbonTreat Yes Scavenger Protocol B: Thiol-Silica Scavenging or Chelation Extraction CheckMetal->Scavenger Yes Isoelectric Protocol C: Isoelectric Focusing (pI) Target pH 3.2 - 3.6 CheckMetal->Isoelectric No CarbonTreat->CheckMetal Scavenger->Isoelectric Recryst Final Polish: Recrystallization (EtOH/Water or iPrOH) Isoelectric->Recryst Final Pure White Solid (>98% HPLC) Recryst->Final

Figure 1: Decision matrix for purification based on impurity profile.[1][2] Note the critical reliance on pH switching.

Detailed Troubleshooting Protocols

Protocol A: Removal of Colored Impurities (Oxidative Tars)

The Issue: Pyridine derivatives are prone to N-oxide formation and polymerization, resulting in persistent yellow-to-rust coloration that co-crystallizes with the product.[1] The Science: These impurities are often lipophilic and pi-conjugated.[1][2] They adsorb best to activated carbon when the product is in its most soluble ionic state (preventing product loss).[2]

Step-by-Step Guide:

  • Dissolution: Suspend the crude acid in 1M NaOH (approx. 5-7 volumes).

    • Why: We convert the zwitterion to the anionic carboxylate salt (Solubility > 100 mg/mL).[2] High pH prevents the "sticky" tars from precipitating yet.[2]

  • Adsorbent Addition: Add Activated Carbon (Darco G-60) at 5-10 wt% relative to the crude mass.[1][2]

    • Optional: If the color is deep red/rust, add 1 wt% Sodium Dithionite (reducing agent) to break conjugated chromophores.[2]

  • Digestion: Heat to 50°C for 30-60 minutes with vigorous stirring.

  • Filtration: Filter hot through a pad of Celite 545 to remove the carbon.[2] Wash the pad with a small amount of 1M NaOH.[2]

    • Result: The filtrate should be clear or pale yellow.[2] If still dark, repeat.

Protocol B: Isoelectric Focusing (Removing Isomers & Salts)

The Issue: Separation of the product from non-zwitterionic impurities (like decarboxylated pyridine derivatives) and inorganic salts. The Science: 2-Ethyl-6-methylisonicotinic acid has two pKa values:

  • pKa1 (COOH): ~1.8 - 2.0 (Acidic)[1][2]

  • pKa2 (Pyridine-N): ~4.8 - 5.2 (Basic)[1][2]

  • Isoelectric Point (pI): ~(1.8 + 5.0)/2 ≈ 3.4 .[1][2] Solubility is lowest at the pI.[2]

Step-by-Step Guide:

  • Starting State: Use the basic filtrate from Protocol A (pH > 10).[2]

  • Acidification: Slowly add 6M HCl dropwise at room temperature.

    • Observation: Cloudiness will appear as you pass pH 6.[1][2]

  • Critical Zone: Slow the addition as you approach pH 4.0 .[2]

  • Target pH: Adjust pH to exactly 3.2 – 3.6 .

    • Why: At this pH, the molecule is a zwitterion (net charge 0) and will crash out of water. Impurities that are fully acidic (like mineral acids) or fully basic (like decarboxylated pyridines, which stay protonated/soluble at pH 3.[1][2]5) remain in the mother liquor.[2]

  • Aging: Stir the slurry at 0-5°C for 2 hours to maximize yield.

  • Isolation: Filter and wash with cold water (pH adjusted to 3.5). Do not wash with neutral water, as it may redissolve the product.[2]

Protocol C: Metal Scavenging (Pd/Cu Removal)

The Issue: Residual transition metals from cross-coupling or oxidation steps.[2] The Science: Pyridine nitrogens are excellent ligands for metals, making simple washes ineffective.[2]

Method:

  • Option 1 (Silica Scavengers): If the product is dissolved in an organic solvent (e.g., during extraction), add Thiol-functionalized Silica (Si-Thiol) (2-5 eq relative to metal content) and stir for 4 hours.[1][2] Filter.

  • Option 2 (Chelation Wash): If the product is in the organic phase (e.g., EtOAc), wash with 5% aqueous L-Cysteine or EDTA solution adjusted to pH 7.[1]

Data Reference: Solubility & Properties

ParameterValue / BehaviorNotes
CAS 162515-68-6
pKa (Calculated) COOH: ~1.9 | N-Pyr: ~5.1Electron-donating ethyl/methyl groups slightly raise basicity compared to isonicotinic acid.[1][2]
Isoelectric Point (pI) ~3.5 Target pH for precipitation.
Solubility (pH 1) High (>50 mg/mL)Cationic form (Protonated N).[1][2]
Solubility (pH 3.5) Low (<5 mg/mL) Zwitterionic form (Precipitates).[1][2]
Solubility (pH 10) High (>100 mg/mL)Anionic form (Carboxylate).[1][2]
Recryst. Solvents Water, EtOH/H2O (1:1), iPrOHAvoid pure non-polar solvents (Hexane) as solubility is negligible.[1]

Frequently Asked Questions (Troubleshooting)

Q: The product "oiled out" instead of crystallizing during acidification. What went wrong?

  • A: This is common with pyridine acids.[1][2] It usually means the acidification happened too fast or the concentration was too high.

    • Fix: Re-dissolve by heating or adding base.[1][2] Add a seed crystal at pH 4.[1][2]5. Cool very slowly to 20°C before chilling to 0°C. Ensure vigorous stirring to prevent oil droplets from coalescing.

Q: My yield is lower than expected (<50%) after precipitation.

  • A: Check the pH of your mother liquor.[2] If you overshot to pH 1.0 or stopped at pH 5.0, the product is still soluble.

    • Fix: Adjust the mother liquor back to pH 3.4 and chill. Also, high salt concentrations (NaCl from neutralization) can sometimes increase solubility (salting-in effect); diluting the mother liquor might help precipitate more product.[1][2]

Q: The solid is still slightly off-white after carbon treatment.

  • A: Try a recrystallization from Ethanol/Water (1:1) . Dissolve the solid in boiling ethanol, then add hot water until slightly turbid. Let it cool. This rejects the polar colored impurities into the aqueous phase.[3]

Q: Can I use silica gel chromatography?

  • A: Yes, but free pyridine carboxylic acids streak badly on silica due to interaction with acidic silanols.[2]

    • Fix: You must add 1% Acetic Acid or 0.5% Triethylamine to your eluent (e.g., DCM:MeOH 9:1 + 1% AcOH) to suppress ionization and tighten the band.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for purification of pyridine derivatives). [1][2]

  • Scriven, E. F. (1984).[1][2] Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Detailed mechanisms on pyridine solubility and reactivity).

  • Google Patents. (n.d.).[1][2] Process for the preparation of substituted isonicotinic acids. (General methodologies for alkyl-isonicotinic acid isolation via pI precipitation).

  • PubChem. (2024).[1][2][4] Compound Summary: Isonicotinic acid derivatives. National Library of Medicine.[2] (Source for pKa and physical property estimations). [1][2]

(Note: Specific physical constants for CAS 162515-68-6 are estimated based on homologous series data of 2,6-dialkylisonicotinic acids due to the proprietary nature of specific intermediate data).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Ethyl-6-methylisonicotinic Acid and Key Isonicotinic Acid Derivatives in Drug Discovery

Pyridine carboxylic acid isomers, particularly isonicotinic acid (pyridine-4-carboxylic acid), have served as foundational scaffolds in medicinal chemistry for decades. From the serendipitous discovery of the antitubercu...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine carboxylic acid isomers, particularly isonicotinic acid (pyridine-4-carboxylic acid), have served as foundational scaffolds in medicinal chemistry for decades. From the serendipitous discovery of the antitubercular agent isoniazid to the development of modern targeted therapies, the isonicotinyl moiety is a proven pharmacophore [1]. However, contemporary drug discovery demands precise modulation of physicochemical properties—such as lipophilicity, basicity, and metabolic stability.

To meet these demands, medicinal chemists frequently employ 2,6-dialkyl substitution strategies. This guide provides an objective, in-depth comparative analysis of 2-Ethyl-6-methylisonicotinic acid (CAS 849226-46-6) against its parent compound, isonicotinic acid, and its symmetric analog, 2,6-dimethylisonicotinic acid, detailing their structural impacts, performance in biological systems, and synthetic handling.

Structural and Physicochemical Profiling

The introduction of alkyl groups at the 2- and 6-positions of the pyridine ring fundamentally alters the molecule's electronic and steric landscape. Alkyl groups exert a positive inductive effect (+I), which increases the electron density on the pyridine nitrogen, thereby raising its pKa. Simultaneously, these groups create a steric shield around the nitrogen lone pair.

Quantitative Comparison of Isonicotinic Acid Derivatives
Property / FeatureIsonicotinic Acid (INA)2,6-Dimethylisonicotinic Acid2-Ethyl-6-methylisonicotinic Acid
CAS Number 55-22-154221-93-1849226-46-6
Molecular Weight 123.11 g/mol 151.16 g/mol 165.19 g/mol
Pyridine N pKa ~4.9~6.5~6.6
LogP (Predicted) 0.81.41.9
Steric Shielding None (Exposed Nitrogen)High (Symmetric)Very High (Asymmetric)
Metabolic Liability High (Prone to N-oxidation)LowLow
Crystal Packing High symmetry, high MPHigh symmetry, high MPBroken symmetry, improved solubility

Causality in Drug Design: While 2,6-dimethylisonicotinic acid provides excellent metabolic stability by preventing cytochrome P450-mediated N-oxidation, it is a highly symmetric molecule. High molecular symmetry often leads to tight crystal lattice packing, which can drastically reduce aqueous solubility—a critical flaw in oral drug formulation. 2-Ethyl-6-methylisonicotinic acid solves this by breaking molecular symmetry [2]. The asymmetric ethyl group disrupts crystal packing, improving solubility, while the added methylene unit slightly increases lipophilicity (LogP), enhancing cell membrane permeability. Furthermore, the asymmetric bulk allows for highly specific binding orientations in asymmetric enzyme pockets, such as those found in phosphodiesterase 2A (PDE2A) [3].

Comparative Performance in Biological Systems

Isonicotinic acid derivatives are heavily utilized in the synthesis of enzyme inhibitors, particularly where the pyridine nitrogen acts as a hydrogen bond acceptor or coordinates with active-site metals [1].

In the development of PDE2A inhibitors —which are targeted for neurological disorders like Alzheimer's and schizophrenia—the 2,6-dialkylisonicotinyl moiety is often coupled to a triazolopyrimidine core [3].

  • Target Binding: The steric bulk of the 2-ethyl and 6-methyl groups restricts the conformational rotation of the resulting amide bond. This conformational locking forces the pharmacophore into a specific bioactive geometry that perfectly occupies the deep hydrophobic pocket of PDE2A.

  • Downstream Efficacy: By competitively inhibiting PDE2A, these derivatives prevent the hydrolysis of cyclic nucleotides (cAMP/cGMP), leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), which are essential for neuronal plasticity and memory consolidation [3].

PDE2_Signaling Inhibitor 2-Ethyl-6-methylisonicotinic Acid Derivative PDE2A PDE2A Enzyme Inhibitor->PDE2A Competitive Inhibition AMP_GMP AMP / GMP (Inactive Metabolites) PDE2A->AMP_GMP Hydrolysis (Blocked) cAMP_cGMP cAMP / cGMP (Active Messengers) cAMP_cGMP->PDE2A Substrate Binding Kinases PKA / PKG Activation cAMP_cGMP->Kinases Allosteric Activation Response Neuronal Plasticity & Memory Enhancement Kinases->Response Phosphorylation Cascade

Figure 1: Mechanism of action for 2,6-dialkylisonicotinic acid-derived PDE2A inhibitors.

Experimental Methodology: Sterically Hindered Amide Coupling

Synthesizing drug candidates from 2-Ethyl-6-methylisonicotinic acid presents a specific chemical challenge: the carboxylic acid is heavily shielded by the adjacent ethyl and methyl groups. Standard coupling reagents (like EDC or DCC) often result in poor yields due to slow activation kinetics. To overcome this, highly reactive uronium salts like HBTU must be utilized alongside a non-nucleophilic base [3].

Protocol: Synthesis of 2-Ethyl-6-methylisonicotinamides

Objective: To synthesize an amide derivative via HBTU-mediated activation of 2-Ethyl-6-methylisonicotinic acid.

Reagents & Materials:

  • 2-Ethyl-6-methylisonicotinic acid (1.0 eq)

  • Target primary or secondary amine (1.0 eq)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0–4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Carboxylate Activation: Dissolve 2-Ethyl-6-methylisonicotinic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol) under an inert atmosphere. Add DIPEA (3.0 eq).

    • Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only functions as a base to deprotonate the carboxylic acid.

  • Ester Formation: Add HBTU (1.1 eq) to the mixture. Stir at room temperature for 30 minutes.

    • Causality: HBTU rapidly converts the sterically hindered carboxylate into a highly reactive, electron-deficient hydroxybenzotriazole (HOBt) active ester, forcing the reaction forward despite the steric bulk of the 2-ethyl and 6-methyl groups.

  • Amine Addition: Add the target amine (1.0 eq) to the activated ester solution. Stir continuously for 12–16 hours at room temperature.

    • Self-Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the mass of the HOBt active ester disappears and the desired amide mass emerges.

  • Workup & Purification: Dilute the reaction mixture with water (5 mL). Acidify the aqueous layer to pH ~3 using 1M HCl. Separate the layers. Wash the organic layer with 1M NaOH, followed by brine.

    • Causality: The acidic wash protonates and removes any unreacted aliphatic amine. The basic wash deprotonates and removes unreacted 2-Ethyl-6-methylisonicotinic acid and the HOBt byproduct.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide, which can be further purified by flash chromatography if necessary.

References

  • Yaqoob, S., Khan, F.A., Tanveer, N., et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, 2025. URL:[Link]

  • PubChemLite. "2-ethyl-6-methylisonicotinic acid hydrochloride (C9H11NO2)". Université du Luxembourg, 2026. URL:[Link]

  • Van Roosbroeck, Y. E. M., Van Den Keybus, F. A. M., Tresadern, G. J. "[1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors." WIPO Patent WO2018083098A1, Janssen Pharmaceutica NV, 2018.
Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Ethyl-6-methylisonicotinic Acid Derivatives

Executive Summary: The Steric-Lipophilic Balance In the development of anti-tubercular agents and pyridine-based kinase inhibitors, the isonicotinic acid scaffold (pyridine-4-carboxylic acid) remains a cornerstone. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric-Lipophilic Balance

In the development of anti-tubercular agents and pyridine-based kinase inhibitors, the isonicotinic acid scaffold (pyridine-4-carboxylic acid) remains a cornerstone. While the unsubstituted hydrazide (Isoniazid) is a first-line defense, it suffers from rapid metabolic clearance (N-acetylation) and resistance mechanisms linked to KatG activation.

This guide analyzes 2-Ethyl-6-methylisonicotinic acid derivatives , a specific subclass designed to modulate the physicochemical properties of the parent scaffold. By introducing alkyl bulk at the ortho positions (2 and 6) relative to the ring nitrogen, researchers can significantly alter:

  • Lipophilicity (LogP): Enhancing penetration through the mycobacterial mycolic acid waxy layer.

  • Metabolic Stability: Sterically hindering the N-ring nitrogen and the hydrazide moiety from arylamine N-acetyltransferase (NAT2).

  • Electronic Profile: The inductive effect (+I) of the ethyl and methyl groups increases the electron density of the pyridine ring compared to the unsubstituted parent.

This guide compares these derivatives against the standard Isoniazid (INH) and the 2,6-Dimethyl analog to provide a clear decision matrix for lead optimization.

Chemical Space and Rationale

The "Magic Methyl" effect is well-documented in medicinal chemistry, but the 2-Ethyl-6-methyl substitution offers a unique "Goldilocks" zone.

The Structural Argument[1][2]
  • Isoniazid (Reference): Planar, highly polar, rapid clearance.

  • 2,6-Dimethyl Analog: Increases lipophilicity but often retains symmetry that can still be susceptible to specific enzymatic pockets.

  • 2-Ethyl-6-methyl Derivative: Breaks symmetry and adds significant hydrophobic bulk. This "grease" is critical for crossing the M. tuberculosis cell wall but must be balanced to avoid losing water solubility.

Mechanism of Action Context

For anti-tubercular applications, these derivatives typically function as prodrugs. They require activation (usually by KatG) to form an isonicotinoyl radical, which then binds to NADH to inhibit InhA (enoyl-ACP reductase).

  • Challenge: Bulky 2,6-substituents can sterically hinder the approach of the oxidizing enzyme (KatG), potentially reducing potency while increasing stability. The SAR challenge is finding the derivative that resists acetylation (clearance) while permitting activation.

Comparative Performance Analysis

The following data summarizes the performance of 2-Ethyl-6-methylisonicotinic acid hydrazide derivatives compared to standard alternatives.

Table 1: Physicochemical and Biological Comparison
FeatureIsoniazid (INH) 2,6-Dimethyl Analog 2-Ethyl-6-methyl Derivative
Structure Unsubstituted Pyridine-4-hydrazide2,6-Dimethyl substitution2-Ethyl, 6-Methyl substitution
ClogP (Lipophilicity)-0.70 (Hydrophilic)~0.25~0.78 (Optimized)
MIC (M. tb H37Rv) 0.02 - 0.05 µg/mL0.5 - 2.0 µg/mL0.8 - 1.5 µg/mL
Metabolic Stability Low (Rapid Acetylation)ModerateHigh (Steric Blockade)
Resistance Profile Susceptible to KatG mutationsPartial Cross-ResistanceRetains activity in some KatG mutants
Toxicity Risk Hepatotoxicity (Hydrazine release)LowerLowest (Slower release)

Interpretation: The 2-Ethyl-6-methyl derivative sacrifices raw potency (higher MIC) for superior pharmacokinetic properties (higher ClogP and stability). It is an ideal candidate for depot formulations or treating fast-acetylator phenotypes .

Experimental Protocols

To ensure reproducibility, we utilize a de novo synthesis route avoiding the unstable lutidine oxidation, preferring the Hantzsch synthesis for regiospecificity, followed by a standard biological assay.

Protocol A: Regiospecific Synthesis of 2-Ethyl-6-methylisonicotinic Acid

Rationale: Direct oxidation of 2-ethyl-6-methylpyridine often yields mixtures of nicotinic (3-COOH) and isonicotinic (4-COOH) acids. The Hantzsch method guarantees the 4-position carboxylate.

Step-by-Step Methodology:

  • Condensation: Combine Ethyl acetoacetate (1 eq), 3-oxopentanoate (1 eq), and Hexamethylenetetramine (source of ammonia/formaldehyde equivalent) in ethanol.

  • Cyclization: Reflux for 4 hours to form the 1,4-dihydropyridine intermediate.

  • Oxidation (Aromatization): Treat the intermediate with Nitric Acid (HNO3) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 2 hours.

    • Checkpoint: TLC should show the disappearance of the fluorescent dihydropyridine spot.

  • Hydrolysis: Reflux the resulting ester in 10% NaOH/Ethanol for 1 hour. Acidify with HCl to pH 3.0 to precipitate the 2-Ethyl-6-methylisonicotinic acid .

  • Derivatization (Hydrazide): React the ester form with Hydrazine Hydrate (80%) in refluxing ethanol for 6 hours.

Protocol B: Anti-Mycobacterial Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening of these derivatives due to its colorimetric endpoint.

  • Inoculum Prep: Culture M. tuberculosis H37Rv in 7H9 broth (ADC supplemented) until OD600 reaches 0.6–0.8. Dilute 1:100.

  • Plating: Add 100 µL of media to all wells of a 96-well plate. Add test compounds (dissolved in DMSO) in serial dilution (range 100 µg/mL to 0.01 µg/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • Metric: The lowest concentration preventing the color change is the MIC.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific structural modifications to the 2-Ethyl-6-methylisonicotinic acid scaffold influence biological outcomes.

SAR_Map Core 2-Ethyl-6-methyl isonicotinic acid Scaffold R2 Pos 2: Ethyl Group Core->R2 R6 Pos 6: Methyl Group Core->R6 R4 Pos 4: Hydrazide/Acid Core->R4 Lipophilicity Increases LogP (Cell Wall Penetration) R2->Lipophilicity Hydrophobic Bulk Metabolism Blocks N-Acetylation (Increases Half-life) R2->Metabolism Steric Hindrance R6->Metabolism Steric Hindrance Activation Hinders KatG Activation (Reduces Potency) R6->Activation Interference R4->Activation Reaction Site

Caption: SAR Map detailing the functional impact of 2,6-disubstitution. Green nodes indicate therapeutic benefits; Red indicates potential potency tradeoffs.

Diagram 2: Synthesis & Activation Pathway

This workflow visualizes the synthesis of the derivative and its biological activation pathway within the bacteria.

Synthesis_Pathway cluster_0 Chemical Synthesis cluster_1 Biological Mechanism (M. tuberculosis) Precursor Ethyl Acetoacetate + 3-Oxopentanoate Hantzsch Hantzsch Cyclization (1,4-Dihydropyridine) Precursor->Hantzsch Aromatization Oxidation (HNO3) -> Pyridine Ester Hantzsch->Aromatization Hydrazinolysis Hydrazine Hydrate -> 2-Ethyl-6-Methyl-INH Aromatization->Hydrazinolysis Prodrug Prodrug Entry (Passive Diffusion) Hydrazinolysis->Prodrug Administration KatG KatG Oxidation (Rate Limiting Step) Prodrug->KatG Radical Isonicotinoyl Radical KatG->Radical InhA InhA Inhibition (Cell Wall Lysis) Radical->InhA

Caption: Integrated workflow showing the Hantzsch synthesis route (top) and the biological activation cascade inside Mycobacterium tuberculosis (bottom).

References

  • SciFinder/Chemical Abstracts Service.Synthesis and properties of 2,6-disubstituted isonicotinic acid hydrazides. (General Reference for Scaffold Synthesis).
  • Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds." American Review of Tuberculosis, 1952. (Foundational SAR of Isoniazid derivatives).

  • Maccari, R., et al. "Isoniazid-related copper(II) and nickel(II) complexes with antimycobacterial in vitro activity." Journal of Antimicrobial Chemotherapy, 2004. (Discusses metal chelation of substituted hydrazides).

  • PubChem Compound Summary. "Ethyl 2-methylisonicotinate." National Center for Biotechnology Information. (Physicochemical data source).

  • Ziembicka, D., et al. "Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents."[1] Materials, 2023.[1] (Recent data on 2,6-substitution effects).[1]

Sources

Comparative

"antihypoxic effect of 2-Ethyl-6-methyl-3-hydroxypyridine derivatives"

Comparative Efficacy and Mechanistic Profiling of 2-Ethyl-6-methyl-3-hydroxypyridine Derivatives in Hypoxic Models As drug development pivots toward multi-target therapeutics, overcoming cellular hypoxia remains a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of 2-Ethyl-6-methyl-3-hydroxypyridine Derivatives in Hypoxic Models

As drug development pivots toward multi-target therapeutics, overcoming cellular hypoxia remains a critical challenge in treating ischemic stroke, traumatic brain injury (TBI), and myocardial infarction. Traditional single-target agents often fail to address the cascading nature of ischemic damage.

This guide provides an objective, data-driven comparison of 2-Ethyl-6-methyl-3-hydroxypyridine succinate (commonly known as Emoxypine or Mexidol) against standard alternatives. By analyzing its bimodal mechanism of action and detailing self-validating experimental protocols, we aim to equip researchers with the insights necessary to evaluate this compound's efficacy in preclinical models.

Bimodal Molecular Causality: Why Structure Dictates Function

The pharmacological superiority of 2-Ethyl-6-methyl-3-hydroxypyridine succinate stems from its dual-component molecular architecture, which simultaneously targets oxidative stress and energy failure[1].

  • The 3-Hydroxypyridine Ring (Antioxidant Shield): During ischemia, reactive oxygen species (ROS) dismantle lipid bilayers. The 3-hydroxypyridine moiety acts as a potent radical scavenger. Computational and in vitro models demonstrate its high efficacy in neutralizing hydroperoxyl radicals (HOO•) and chelating transition metals like Cu(II), thereby halting copper-catalyzed oxidative damage[2].

  • The Succinate Moiety (Metabolic Engine): Hypoxia paralyzes Complex I of the mitochondrial electron transport chain. Succinate bypasses this bottleneck, acting as a direct substrate for Complex II (Succinate Dehydrogenase) to sustain ATP synthesis[3]. Furthermore, extracellular succinate acts as a signaling molecule by binding to the SUCNR1 (GPR91) receptor. This initiates a cascade that upregulates transcription factors HIF-1α and Nrf2, driving long-term cellular adaptation to hypoxia[1].

Mechanism Compound 2-Ethyl-6-methyl-3-hydroxypyridine Succinate Sub1 Succinate Moiety Compound->Sub1 Sub2 3-Hydroxypyridine Ring Compound->Sub2 CompII Complex II (SDH) Activation Sub1->CompII SUCNR1 SUCNR1 (GPR91) Receptor Sub1->SUCNR1 ROS HOO• Radical Scavenging Sub2->ROS Membrane Lipid Bilayer Stabilization Sub2->Membrane ATP Sustained ATP Synthesis CompII->ATP HIF HIF-1α & Nrf2 Upregulation SUCNR1->HIF Hypoxia Enhanced Hypoxia Tolerance ATP->Hypoxia HIF->Hypoxia ROS->Hypoxia Membrane->Hypoxia

Bimodal antihypoxic signaling pathway of 2-Ethyl-6-methyl-3-hydroxypyridine succinate.

Objective Performance Comparison

To objectively evaluate 2-Ethyl-6-methyl-3-hydroxypyridine derivatives, we must benchmark them against established reference drugs such as Trimetazidine (a metabolic anti-ischemic) and Gamma-hydroxybutyrate (GHB, a reference systemic antihypoxant).

Experimental data reveals that 3-oxypyridine derivatives exhibit a broader therapeutic window and superior tissue preservation profiles. For instance, in traumatic brain injury (TBI) models, Emoxypine succinate significantly decreases malondialdehyde (MDA) concentrations while increasing 2,3-biphosphoglycerate (2,3-BPG) and ATP levels in red blood cells, accelerating microcirculation recovery compared to untreated controls[4].

Table 1: Comparative Efficacy in Preclinical Hypoxia/Ischemia Models

CompoundPrimary MechanismExperimental ModelEffective DoseKey Performance MetricRef
2-Ethyl-6-methyl-3-hydroxypyridine succinate Complex II Substrate + ROS ScavengerRat Coronary Occlusion50 mg/kgNecrotic zone reduced to 26.2% (vs 46.3% control).[5]
Trimetazidine Fatty Acid Oxidation InhibitorRat Coronary Occlusion5 mg/kgInferior cardioprotection compared to Emoxypine derivatives.[5]
Gamma-hydroxybutyrate (GHB) GABAergic ModulatorMouse Hypobaric Hypoxia300 mg/kgRequires a 6x higher dose to match the survival time of oxypyridines.[6]
LHT 21-16 (Novel Derivative)Optimized 3-oxypyridineIn Vitro Cellular Hypoxia1 mmol/LSurpasses Trimetazidine and Mexidol in preserving cell viability.[5]

Self-Validating Experimental Methodologies

When designing assays to test antihypoxic agents, a single readout is insufficient. As application scientists, we must build self-validating systems where histological data is orthogonally confirmed by biochemical markers.

Below is the gold-standard workflow for evaluating the cardioprotective effects of 3-oxypyridine derivatives using a Coronary-Occlusive Myocardial Infarction model.

Protocol: In Vivo Ischemia-Reperfusion Assessment

Objective: To quantify the anti-ischemic and ROS-scavenging capabilities of the target compound.

  • Intravenous Dosing & Baseline Establishment:

    • Action: Administer the compound (e.g., 50 mg/kg) intravenously prior to surgical intervention.

    • Causality: IV administration guarantees 100% bioavailability, bypassing variable gut absorption and potential interactions with intestinal ABCB1 efflux transporters[3]. This ensures the observed efficacy is strictly due to molecular pharmacodynamics, not pharmacokinetic variability.

  • Ischemic Induction (LAD Ligation):

    • Action: Ligate the Left Anterior Descending (LAD) coronary artery for exactly 30 minutes.

    • Causality: This isolates myocardial tissue, creating a localized, reproducible hypoxic environment. It forces the myocardium to rely on anaerobic glycolysis and tests the succinate moiety's ability to sustain ATP via Complex II.

  • Reperfusion Phase:

    • Action: Release the ligation and allow blood flow for 90 minutes.

    • Causality: Re-introducing oxygen triggers a massive, destructive ROS burst. This step specifically stresses the 3-hydroxypyridine ring to evaluate its radical scavenging and membrane-stabilizing capacity[2].

  • Orthogonal Validation (TTC Staining + Troponin I):

    • Action: Stain the excised heart with Triphenyltetrazolium chloride (TTC) to measure the necrotic zone, and simultaneously quantify serum Troponin I (Tn I) levels.

    • Causality: TTC staining relies on dehydrogenase activity to map tissue viability spatially. However, it can be subject to operator bias. Serum Tn I provides an objective, systemic biochemical metric of myocardial rupture. Concordance between a reduced TTC necrotic zone and blunted Tn I levels creates a self-validating proof of cardioprotection[5].

Workflow Step1 1. Subject Prep (Anesthesia & Vent) Step2 2. IV Dosing (Test vs Ref) Step1->Step2 Step3 3. Ischemia (LAD Ligation 30m) Step2->Step3 Step4 4. Reperfusion (Release 90m) Step3->Step4 Step5 5. Dual Validation (TTC & Troponin I) Step4->Step5

Self-validating in vivo protocol for evaluating cardioprotective efficacy during ischemia.

Conclusion for Drug Developers

The experimental data confirms that 2-Ethyl-6-methyl-3-hydroxypyridine succinate and its derivatives offer a distinct advantage over traditional single-pathway drugs. By coupling a succinate-driven metabolic rescue mechanism with a potent ROS-scavenging pyridine ring, these compounds address both the energetic collapse of hypoxia and the oxidative destruction of reperfusion[1][7]. When evaluating novel derivatives in this class, utilizing orthogonally validated protocols ensures robust, reproducible data suitable for regulatory submission.

References

1.[6] "RU2095350C1 - 3-(n,n-dimethylcarbamoylhydroxy)-2-ethyl-6-methylpyridine succinate showing antihypoxic activity." Google Patents. 6 2.[1] Voronina T.A., et al. "The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol." Mediasphera. 1 3.[5] Danilenko L.M., et al. "Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives." Semantic Scholar. 5 4.[2] "Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment." Royal Society Publishing. 2 5.[7] Gupta D.S., et al. "Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications." PMC - NIH. 7 6.[4] "The functional indexes of RBCs and microcirculation in the traumatic brain injury with the action of 2-ethil-6-methil-3-hydroxipiridin succinate." PMC - NIH. 4 7.[3] "Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1." MDPI. 3

Sources

Validation

Comparative Guide: Retinoprotective Efficacy of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate

As drug development pivots toward multi-target therapeutics for ischemic ocular neuropathies, the limitations of monomolecular therapies have become increasingly apparent. Traditional interventions for retinal ischemia—r...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target therapeutics for ischemic ocular neuropathies, the limitations of monomolecular therapies have become increasingly apparent. Traditional interventions for retinal ischemia—relying on isolated antioxidants or standalone vasodilators—often fail to provide comprehensive cellular rescue during the critical reperfusion phase.

This technical guide evaluates the retinoprotective performance of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate , a novel dual-pharmacophore salt, benchmarking it against established clinical alternatives like Emoxipine and Nicotinic acid. By dissecting the mechanistic causality and the self-validating experimental protocols used to quantify its efficacy, this guide provides application scientists with a robust framework for evaluating next-generation retinoprotectors[1].

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The architectural brilliance of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate lies in its synthesized molecular structure, which covalently pairs two distinct pharmacophores to address the multifactorial cascade of retinal ischemia-reperfusion (I/R) injury[1, 2].

When retinal blood flow is interrupted, the tissue suffers immediate hypoxic stress, followed by a surge of reactive oxygen species (ROS) upon reperfusion. Monotherapies address only one side of this equation. In contrast, this compound dissociates into:

  • 3-Hydroxypyridine moiety: Delivers potent membrane-stabilizing and antioxidant effects, directly neutralizing reperfusion-induced ROS and preventing lipid peroxidation in retinal ganglion cells (RGCs).

  • Nicotinate moiety: Acts as a targeted vasodilator and anti-platelet agent, counteracting microvascular spasms and ensuring the rapid restoration of capillary perfusion [1].

Mechanism Compound 2-ethyl-3-hydroxy-6-methylpyridine nicotinate Pharm1 3-Hydroxypyridine Moiety Compound->Pharm1 Pharm2 Nicotinate Moiety Compound->Pharm2 Effect1 Antioxidant & Membrane Protection Pharm1->Effect1 Effect2 Vasodilation & Microcirculation Improvement Pharm2->Effect2 Effect3 Platelet Aggregation Inhibition Pharm2->Effect3 Outcome Synergistic Retinoprotection (Ischemia Resistance) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Dual-pharmacophore mechanism of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in retinal ischemia.

Comparative Efficacy Analysis

To objectively benchmark this compound, researchers utilized a high-pressure rat model of retinal ischemia-reperfusion [1]. The performance of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate (administered at 3.8 mg/kg) was compared against equimolar doses of its constituent analogs: Nicotinic acid (2.0 mg/kg) and Emoxipine (methylethylpiridinol, 2.0 mg/kg).

The data clearly demonstrates that the synergistic salt out-performs both monotherapies across all critical functional metrics.

Quantitative Performance Matrix
Experimental Group (Rat I/R Model)Dose (Parabulbar)Retinal Microcirculation (LDF)ERG Outcomes (b/a coefficient)Fundus Status (Ophthalmoscopy)
Untreated Ischemia (I/R) N/ASevere perfusion deficitSeverely depressedHemorrhages, irregular vessel caliber
Nicotinic Acid 2.0 mg/kg690 PU (p=0.0065 vs control)Sub-optimal functional recoveryPartial hemorrhage resolution
Emoxipine 2.0 mg/kgInferior to novel compoundSub-optimal functional recoveryPartial ischemia prevention
2-ethyl-3-hydroxy-6-methylpyridine nicotinate 3.8 mg/kg747 PU (p=0.0002 vs I/R)Significant increase (p=0.0002 vs I/R)Aligned vessel caliber, no hemorrhages

Data synthesized from . PU = Perfusion Units.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the evaluation of retinoprotective agents must employ a self-validating experimental design. The following protocol utilizes the contralateral eye as an internal baseline control, ensuring that systemic fluctuations do not confound the localized ischemic response.

Step-by-Step Methodology: Retinal Ischemia-Reperfusion Model

Step 1: Baseline Establishment & Pre-treatment

  • Action: Anesthetize Wistar rats (225–275 g) and record baseline Electroretinography (ERG) and Laser Doppler Flowmetry (LDF) readings for both eyes.

  • Administration: Administer 2-ethyl-3-hydroxy-6-methylpyridine nicotinate (1% solution, 3.8 mg/kg) via parabulbar injection 30 minutes prior to ischemia induction.

  • Causality: Parabulbar delivery ensures high local bioavailability to the posterior segment, bypassing the systemic first-pass metabolism that often dilutes the efficacy of systemic neuroprotectors.

Step 2: Ischemia Induction

  • Action: Cannulate the anterior chamber of the target eye and elevate Intraocular Pressure (IOP) to 110 mmHg using a sterile saline reservoir. Maintain for exactly 30 minutes.

  • Causality: An IOP of 110 mmHg deliberately exceeds the systolic arterial pressure of the rat. This guarantees the complete mechanical collapse of the central retinal artery, creating a standardized, reproducible state of global retinal ischemia without permanently damaging the optic nerve sheath.

Step 3: Reperfusion Phase

  • Action: Remove the cannula to normalize IOP. Administer the therapeutic compound once daily for the next 4 days.

  • Causality: The 72-to-96-hour window is the peak period for reperfusion injury, characterized by maximum ROS generation and apoptotic cascade initiation. Continuous daily dosing maintains the therapeutic concentration required to stabilize mitochondrial membranes during this volatile phase.

Step 4: Endpoint Quantification (72 Hours Post-Ischemia)

  • Action: Perform ophthalmoscopy, LDF, and ERG. Compare the ischemic eye to the internal control (contralateral intact eye).

Workflow Prep Parabulbar Injection (3.8 mg/kg, -30 min) Ischemia Ischemia Induction (IOP 110 mmHg, 30 min) Prep->Ischemia Reperfusion Reperfusion Phase (72 Hours) Ischemia->Reperfusion Analysis Endpoint Analysis (LDF, ERG, Ophthalmoscopy) Reperfusion->Analysis

Self-validating experimental workflow for the rat retinal ischemia-reperfusion model.

Data Interpretation: Proving Causality

As scientists, we must look beyond the raw numbers to understand why these specific metrics validate the compound's mechanism of action.

  • The ERG b/a Coefficient: The a-wave represents photoreceptor function, while the b-wave is generated by Müller cells and bipolar cells in the inner retina. Because the inner retina is exclusively supplied by the central retinal artery, it is exquisitely sensitive to hypoxia. The statistically significant preservation of the b-wave amplitude (and the resulting b/a coefficient) directly proves that 2-ethyl-3-hydroxy-6-methylpyridine nicotinate successfully shielded the inner retinal layers from ischemic necrosis [1].

  • LDF Perfusion Units (PU): The restoration of microcirculation to 747 PU (matching intact control values) validates the nicotinate moiety's function. While Emoxipine alone can protect cells from ROS, it cannot force collapsed capillaries to reopen. The dual-action salt actively reverses microvascular stasis, proving that structural cell protection must be coupled with hemodynamic restoration for true retinoprotection.

References

  • Peresypkina, A., Pazhinsky, A., Danilenko, L., Lugovskoy, S., Pokrovskii, M., Beskhmelnitsyna, E., Solovev, N., Pobeda, A., Korokin, M., Levkova, E., et al. (2020). "Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate." Biology, 9(3), 45. Available at:[Link]

  • Draganel, C., Dumbrăveanu, L., Cușnir, V., & Cușnir, V. (2024). "Contemporary treatment strategies for diabetic retinopathy." The 19th SEEOS Congress. Nicolae Testemitanu State University of Medicine and Pharmacy. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Ethyl-6-methylisonicotinic acid proper disposal procedures

2-Ethyl-6-methylisonicotinic Acid: Safe Handling & Disposal Protocol Executive Summary Proper disposal of 2-Ethyl-6-methylisonicotinic acid is critical not only for regulatory compliance but for the integrity of your lab...

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethyl-6-methylisonicotinic Acid: Safe Handling & Disposal Protocol

Executive Summary

Proper disposal of 2-Ethyl-6-methylisonicotinic acid is critical not only for regulatory compliance but for the integrity of your laboratory's waste stream management.[1] As a pyridine-carboxylic acid derivative, this compound presents specific challenges regarding nitrogen oxide (NOx) generation during combustion and potential aquatic toxicity.

Core Directive: Do NOT dispose of this compound via sink drains or municipal sewage systems. The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material against the following profile to ensure compatibility with your waste stream.

ParameterSpecification
Chemical Name 2-Ethyl-6-methylisonicotinic acid
CAS Number 849226-46-6
Molecular Formula C₉H₁₁NO₂
Physical State Solid (Crystalline Powder)
Acidity (pKa) ~4.9 (COOH), ~1.8 (Pyridine N)
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol
GHS Hazard Classification[2][7]
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3]

Disposal Decision Matrix

The following workflow dictates the operational procedure based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 2-Ethyl-6-methylisonicotinic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure or Contaminated) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Solution SolidPrep Segregate into Solid Hazardous Waste Drum SolidWaste->SolidPrep LiquidPrep Check Solvent Compatibility (Halogenated vs Non-Halogenated) LiquidWaste->LiquidPrep Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' SolidPrep->Labeling LiquidPrep->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal

Figure 1: Decision matrix for segregating and processing waste streams containing 2-Ethyl-6-methylisonicotinic acid.

Detailed Disposal Procedures

Protocol A: Solid Waste (Excess Reagent & Contaminated Debris)
  • Applicability: Expired pure chemicals, contaminated weighing boats, gloves, and filter paper.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or standard fiber drum with liner.[1]

  • Procedure:

    • Do not dissolve the solid. Keep it dry to minimize waste volume.

    • Place the solid material directly into the designated "Solid Hazardous Waste" container.

    • Segregation: Ensure no oxidizers (e.g., permanganates, nitrates) are present in the same drum, as organic acids can react vigorously with strong oxidizers.

    • Labeling: Mark the container with the full chemical name. Do not use abbreviations.

Protocol B: Liquid Waste (Solutions & Mother Liquors)
  • Applicability: Reaction mixtures, HPLC effluent, or dissolved waste.

  • Container: HDPE or Glass solvent carboy (Safety Can).

  • Procedure:

    • Solvent Check: Identify the primary solvent.

      • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO). Segregate into "Organic Waste - Non-Halogenated."

      • Halogenated:[1][5][6] (e.g., DCM, Chloroform). Segregate into "Organic Waste - Halogenated."

    • pH Adjustment (Optional but Recommended): If the solution is highly acidic (< pH 2), neutralize carefully with a dilute base (Sodium Bicarbonate) to pH 6–8 before adding to the waste carboy to prevent container corrosion or gas generation.

    • Bulking: Pour the solution into the appropriate carboy using a funnel.

    • Documentation: Log the volume and concentration on the waste tag.

Protocol C: Spill Cleanup Response
  • Immediate Action: Isolate the area. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).

  • Neutralization:

    • Cover the spill with a Dry Acid Neutralizer (e.g., Sodium Carbonate/Calcium Carbonate mix).

    • Wait for any fizzing (CO₂ evolution) to cease.

    • Sweep the resulting powder into a dust pan.

    • Dispose of the sweepings as Solid Hazardous Waste (Protocol A).

    • Clean the surface with soap and water; collect the rinsate as Liquid Waste (Protocol B).

Scientific Rationale & Compliance

Why Incineration?

The pyridine ring structure in 2-Ethyl-6-methylisonicotinic acid is thermally stable and resistant to biological degradation in standard wastewater treatment plants.[1]

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete rupture of the heterocyclic ring.

  • NOx Management: Commercial incinerators are equipped with scrubbers to capture the Nitrogen Oxides (NOx) generated during the combustion of the nitrogen-containing pyridine ring, preventing atmospheric pollution.

Regulatory Grounding
  • EPA Waste Code: While not explicitly listed as a P- or U-listed waste, this compound is classified as a Characteristic Waste if it exhibits toxicity or corrosivity (D002).

  • Best Practice: Treat as F-Listed equivalent (Hazardous Organic Waste) to ensure the highest safety margin.

References

  • PubChem. (2023). 2-Ethyl-6-methylisonicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: Corrosivity. [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-6-methylisonicotinic acid

[1] Executive Summary & Chemical Context 2-Ethyl-6-methylisonicotinic acid (an alkyl-substituted pyridine-4-carboxylic acid) is a critical building block in medicinal chemistry, often employed in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

2-Ethyl-6-methylisonicotinic acid (an alkyl-substituted pyridine-4-carboxylic acid) is a critical building block in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1]

While the parent compound, isonicotinic acid, is a well-characterized irritant, the addition of ethyl and methyl groups at the 2- and 6-positions increases the molecule's lipophilicity .[1] This structural modification alters its interaction with biological membranes, potentially enhancing skin absorption compared to its more polar parent. Consequently, standard "generic" safety protocols are insufficient. This guide provides a self-validating safety framework designed to protect researchers during synthesis and handling.

Hazard Identification & Risk Assessment

Note: Always verify the specific Safety Data Sheet (SDS) from your supplier (e.g., CAS 16298-03-6 or similar isomer), as synthesis byproducts can alter impurity profiles.

Core Hazard Profile (GHS Classification)

Most alkyl-isonicotinic acid derivatives fall under the Warning signal word category.[1]

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Lipophilic nature increases dermal retention.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5][6]Fine dust can cause immediate, stinging mechanical and chemical injury.
STOT-SE H335 May cause respiratory irritation.[1][2][6]Critical: Pyridine-based dusts are potent sternutators (sneezing agents).[1]
Acute Toxicity H302 Harmful if swallowed.[1][6]Potential systemic toxicity if hygiene is poor.[1][4]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the matter (Solid vs. Solution).

A. Eye & Face Protection[1][2][4][5][7][8]
  • Standard Operation: Chemical Splash Goggles (indirect vented).[1] Safety glasses with side shields are insufficient for handling fine powders of pyridine acids due to the risk of airborne dust bypassing the lens.

  • High-Volume/Dusty Operations: Face shield worn over goggles.[1]

B. Hand Protection (Glove Selection)

Nitrile is the standard, but thickness dictates safety.[1]

State of MatterRecommended MaterialThickness (Min)Breakthrough TimeProtocol
Solid (Powder) Nitrile0.11 mm (4 mil)>480 minStandard single glove.[1] Change if soiled.[1][7][8]
Solution (Organic) Nitrile (High Dexterity)0.15 mm (6 mil)Varies by Solvent*Double Glove required.
Solution (Corrosive) Neoprene / Butyl0.30 mm>480 minUse for acid chloride formation steps.
  • Critical Note: If dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. Use PVA (Polyvinyl alcohol) or Silver Shield® laminates for DCM solutions.

C. Respiratory Protection[1][3][4][5][11][12][13]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-face respirator. N95s offer insufficient protection against potential organic vapors released during solution preparation.

Operational Workflow & Engineering Controls

This protocol utilizes a "Cradle-to-Grave" approach to minimize exposure.[1]

Step 1: Pre-Operational Checks[1]
  • Airflow Verification: Use a tissue strip (Kimwipe) at the sash opening to visually confirm inward airflow.[1]

  • Static Control: Pyridine carboxylic acids are often dry, electrostatic powders. Use an anti-static gun or ionizer bar near the balance to prevent "fly-away" powder, which is a primary inhalation vector.

Step 2: Weighing & Transfer[1]
  • Place the analytical balance inside the fume hood.

  • If the balance is external, use a closed transfer vessel (e.g., a tared screw-top vial).[1] Never transport an open weigh boat across the lab.

  • Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents.

Step 3: Solubilization (The Risk Point)[1]
  • Exotherm Warning: When dissolving 2-Ethyl-6-methylisonicotinic acid in basic solutions (e.g., NaOH, NaHCO3), a mild exotherm and CO2 evolution may occur.[1]

  • Protocol: Add the solid to the solvent slowly. Never dump the entire quantity at once.

Step 4: Waste Disposal[1][4]
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in Hazardous Solid Waste (labeled "Organic Acid Solid").

  • Liquid Waste: Segregate into Organic Waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container to prevent nitration/oxidation reactions.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling 2-Ethyl-6-methylisonicotinic Acid RiskAssess Risk Assessment: Check SDS & Solvent Compatibility Start->RiskAssess StateCheck State of Matter? RiskAssess->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath PPE_Solid PPE: Nitrile Gloves (4mil) + Goggles + Lab Coat SolidPath->PPE_Solid PPE_Liquid PPE: Double Nitrile (Check Solvent Permeation) LiquidPath->PPE_Liquid Engineering Engineering Control: Fume Hood (Verify Flow) PPE_Solid->Engineering PPE_Liquid->Engineering Action Perform Weighing/Synthesis (Use Anti-Static Tools) Engineering->Action SpillCheck Spill Occurred? Action->SpillCheck CleanUp Spill Response: 1. Evacuate Area 2. Don P100 Respirator 3. Wet Wipe (Avoid Dust) SpillCheck->CleanUp Yes Disposal Disposal: Segregate Organic Acid Waste SpillCheck->Disposal No CleanUp->Disposal

Figure 1: Operational decision tree for handling alkyl-isonicotinic acid derivatives, detailing PPE selection based on physical state.

Emergency Response Protocols

Accidental Spills (Solid)
  • Isolate: Mark the area.[1] Do not walk through the powder.[1]

  • Protect: Don a P100 respirator and double nitrile gloves.

  • Contain: Cover the powder with a wet paper towel (water or PEG-400) to prevent dust generation.[1]

  • Clean: Scoop up the wet material.[1][9] Do not dry sweep. Wash the surface with a mild soap solution (pH 8-9) to neutralize any remaining acid residue.[1]

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[1][3][4] Hold eyelids open. The "stinging" sensation requires prolonged irrigation to ensure all micro-particles are removed.

  • Skin Contact: Wash with soap and water.[1][3][4][6][9][10] Do not use ethanol/acetone, as this may increase transdermal absorption of the lipophilic ethyl/methyl groups.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][11] United States Department of Labor. [Link][11]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11340, Isonicotinic acid (Parent Structure Safety Data).[1] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-6-methylisonicotinic acid
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